molecular formula C7H2BrF3N2 B1316471 3-Bromo-5-(trifluoromethyl)picolinonitrile CAS No. 760207-85-0

3-Bromo-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1316471
CAS No.: 760207-85-0
M. Wt: 251 g/mol
InChI Key: AAEOJRPLKSKYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(trifluoromethyl)picolinonitrile (CAS 760207-85-0) is a high-purity chemical compound offered with a molecular formula of C₇H₂BrF₃N₂ and a molecular weight of 251.00 g/mol. This organofluorine compound is characterized by a pyridine ring functionalized with bromine and trifluoromethyl groups at the 3 and 5 positions, respectively, and a nitrile group at the 2-position. This unique arrangement of electron-withdrawing substituents makes it a highly valuable and versatile building block in scientific research, particularly in the field of medicinal chemistry. Its structure allows it to interact with various biological targets, facilitating its use as a key intermediate in the synthesis of more complex molecules. The compound has been investigated for its potential as a scaffold in the development of novel pharmaceutical agents, with studies suggesting applications in the discovery of antimicrobial and anticancer compounds. The presence of both bromine and nitrile groups offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitution, allowing researchers to efficiently create diverse chemical libraries. The compound is a solid at room temperature and should be stored in a dry, sealed place, protected from light and under an inert atmosphere for optimal stability. This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEOJRPLKSKYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510460
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-85-0
Record name 3-Bromo-5-(trifluoromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethyl)picolinonitrile (CAS No. 760207-85-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile, with the Chemical Abstracts Service (CAS) number 760207-85-0, is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery.[1] Its unique structural features, including a bromine atom, a trifluoromethyl group, and a nitrile moiety on a pyridine ring, make it a versatile synthon for the synthesis of complex heterocyclic compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics such as selective androgen receptor modulators (SARMs) and kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₇H₂BrF₃N₂ and a molecular weight of 251.00 g/mol .[2] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 760207-85-0[2]
Molecular Formula C₇H₂BrF₃N₂[2]
Molecular Weight 251.00 g/mol [2]
IUPAC Name 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile[2]
Canonical SMILES C1=C(C=NC(=C1Br)C#N)C(F)(F)F
Physical State Solid
Boiling Point 257 °C[3]
Density 1.81 g/cm³[3]
Flash Point 110 °C[3]
pKa -5.10 ± 0.20 (Predicted)[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic strategies, primarily involving the bromination of a suitable precursor. While a definitive, publicly available step-by-step protocol is not widespread, a plausible and efficient synthesis can be deduced from patent literature and analogous chemical transformations. The following protocol is a representative example based on established chemical principles for the bromination of aromatic compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-(Trifluoromethyl)picolinonitrile

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 5-(trifluoromethyl)picolinonitrile (1.0 eq) in dichloromethane, cautiously add concentrated sulfuric acid (2.0 eq) at 0 °C (ice bath).

  • Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred reaction mixture, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Applications in Drug Discovery

The trifluoromethyl group imparts increased lipophilicity and metabolic stability to drug candidates, while the bromo and cyano groups serve as versatile handles for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. These features make this compound a valuable intermediate in the synthesis of targeted therapies.

Selective Androgen Receptor Modulators (SARMs)

This compound is a key precursor in the synthesis of non-steroidal SARMs, such as Apalutamide, an FDA-approved drug for the treatment of prostate cancer.[1] The synthesis of such SARMs often involves the conversion of the bromo group to an amine or another functional group that can be further elaborated to construct the final drug molecule.

SARM_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_functionalization Functional Group Interconversion cluster_final Final Product start 5-(Trifluoromethyl)picolinonitrile intermediate This compound start->intermediate Bromination amino 5-Amino-3-(trifluoromethyl)picolinonitrile intermediate->amino Amination isothiocyanate 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile amino->isothiocyanate Thiophosgenation sarm Selective Androgen Receptor Modulator (e.g., Apalutamide) isothiocyanate->sarm Coupling with Amine Partner

Synthetic workflow for a Selective Androgen Receptor Modulator.
Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The substituents on this compound allow for the precise tuning of electronic and steric properties, which is crucial for achieving high potency and selectivity for specific kinases. This compound has been identified as a potential intermediate in the synthesis of inhibitors for Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK), which are key targets in inflammatory diseases and cancers.[4][5][6]

Signaling Pathway Involvement

The therapeutic efficacy of drugs derived from this compound often stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis. For instance, JAK inhibitors developed from this precursor can block the JAK-STAT signaling pathway, which plays a central role in the immune response and cell growth.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation and DNA Binding transcription Gene Transcription dna->transcription inhibitor JAK Inhibitor (derived from This compound) inhibitor->jak Inhibition

The JAK-STAT signaling pathway and the point of inhibition.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of advanced therapeutic agents. Its versatile reactivity and the beneficial properties imparted by its functional groups make it a molecule of great interest to researchers in the pharmaceutical and life sciences industries. The synthetic routes and biological contexts outlined in this guide highlight its potential for the development of next-generation drugs targeting a range of diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and a nitrile moiety on a pyridine scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl and cyano groups significantly influences the reactivity of the pyridine ring, making it amenable to various chemical transformations. This guide provides a comprehensive overview of the available physicochemical data for this compound, outlines relevant experimental protocols, and explores its role in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the listed properties are calculated values derived from computational models.

PropertyValueSource
Molecular Formula C₇H₂BrF₃N₂PubChem[1]
Molecular Weight 251.01 g/mol PubChem[1], Fluorochem[2]
Physical State SolidFluorochem[2]
Melting Point Data not available for this specific compound. A related compound, 3-bromo-5-(trifluoromethyl)pyridine, has a reported melting point of 44-46 °C.
Boiling Point Data not available.
Calculated LogP 2.5 - 2.64PubChem[1], Fluorochem[2]
pKa Data not available.
Solubility Generally soluble in common organic solvents. Specific quantitative data is not readily available.
CAS Number 760207-85-0PubChem[1], Fluorochem[2]
IUPAC Name 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrilePubChem[1], Fluorochem[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the literature. However, standard methodologies can be applied.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus (e.g., a Thiele tube or a digital melting point apparatus).

Protocol:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • The vial is agitated (e.g., using a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the solution is allowed to stand to allow undissolved solid to settle.

  • A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • The solubility is expressed in units such as mg/mL or mol/L.

Role in Drug Discovery and Chemical Synthesis

While direct biological activity data for this compound is scarce, its significance lies in its utility as a key intermediate for the synthesis of bioactive molecules. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity of drug candidates.

The following diagram illustrates the logical workflow of utilizing this compound in a drug discovery context.

G A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B C Library of Novel Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing this compound.

Substituted picolinonitriles and trifluoromethyl-containing pyridines have been investigated for a variety of therapeutic applications, including their use in the development of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group can significantly influence the biological activity of the parent molecule. Structure-activity relationship (SAR) studies on related compounds have shown that modifications at the bromine and cyano positions can lead to potent and selective inhibitors of various biological targets.

For instance, derivatives of trifluoromethyl-substituted pyridines have been explored for their potential as:

  • Agrochemicals: Including herbicides and fungicides.

  • Pharmaceuticals: As building blocks for kinase inhibitors and other therapeutic agents.

The following diagram illustrates the synthetic utility of this compound in generating diverse chemical scaffolds.

G A This compound B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Sonogashira Coupling (C-C bond formation) A->D E Aryl-substituted Picolinonitriles B->E F Amino-substituted Picolinonitriles C->F G Alkynyl-substituted Picolinonitriles D->G

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a valuable chemical entity for the synthesis of novel compounds with potential applications in both the pharmaceutical and agrochemical industries. While comprehensive experimental data on its physicochemical properties are not fully available, this guide provides a summary of the current knowledge. Further experimental characterization of this compound would be beneficial for its broader application in research and development. The strategic incorporation of this building block into synthetic schemes allows for the exploration of diverse chemical spaces, facilitating the discovery of new and improved bioactive molecules.

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of a bromine atom, a trifluoromethyl group, and a nitrile moiety on the pyridine ring, make it a versatile building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key reactive characteristics.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 5-positions. The systematic IUPAC name for this compound is 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile[1].

Below is a 2D representation of the molecular structure:

Caption: 2D molecular structure of this compound.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. The data is compiled from various chemical databases and computational models.

PropertyValueReference
IUPAC Name 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile[1]
CAS Number 760207-85-0[1]
PubChem CID 12810470[1]
Molecular Formula C₇H₂BrF₃N₂[1]
Molecular Weight 251.00 g/mol [1]
Physical State Solid
XLogP3 (Computed) 2.5[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 1[1]
Exact Mass 249.93535 Da[1]
Monoisotopic Mass 249.93535 Da[1]
Topological Polar Surface Area 36.7 Ų[1]
Heavy Atom Count 13[1]

Synthesis and Reactivity

A plausible synthetic pathway, derived from methodologies for analogous compounds, is outlined below. This pathway is illustrative and would require optimization for specific laboratory conditions.

Synthesis_Workflow Plausible Synthetic Workflow for this compound cluster_start Starting Material cluster_steps Key Transformation Steps cluster_product Final Product start Substituted Pyridine Precursor step1 Introduction of Trifluoromethyl Group start->step1 e.g., Ruppert-Prakash reagent step2 Bromination step1->step2 e.g., NBS or Br2 step3 Cyanation step2->step3 e.g., CuCN product This compound step3->product

Caption: A generalized synthetic workflow for this compound.

The reactivity of this molecule is primarily dictated by the three functional groups:

  • Bromine Atom: The bromine at the 3-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position.

  • Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group at the 5-position influences the reactivity of the pyridine ring, making it more electron-deficient. This can affect the regioselectivity of further substitutions.

  • Nitrile Group: The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.

Experimental Protocols (Illustrative)

Although a specific, validated protocol for the synthesis of this compound is not publicly available, the following are illustrative experimental procedures for key transformations that would be involved in its synthesis, based on patent literature for related compounds[2][3].

Note: These are generalized procedures and require adaptation and optimization.

1. Illustrative Bromination of a Trifluoromethyl-substituted Picoline:

  • Objective: To introduce a bromine atom onto the pyridine ring.

  • Procedure: To a solution of the trifluoromethyl-substituted picoline in a suitable solvent (e.g., acetic acid or a halogenated solvent), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction, washing, and purification by column chromatography.

2. Illustrative Cyanation of a Bromo-substituted Pyridine:

  • Objective: To introduce a nitrile group onto the pyridine ring.

  • Procedure: A mixture of the bromo-substituted pyridine, a cyanide source (e.g., copper(I) cyanide or zinc cyanide), and a palladium catalyst with a suitable ligand is heated in an appropriate solvent (e.g., DMF or DMA). The reaction is carried out under an inert atmosphere. After completion, the reaction mixture is cooled, quenched, and the product is extracted and purified.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its trifunctional nature provides multiple handles for chemical modification, enabling the synthesis of a diverse range of complex molecules. While detailed experimental data remains somewhat limited in the public domain, the information available from patents and chemical databases provides a solid foundation for its use in research and development. Further studies to fully characterize this compound and explore its reactivity are warranted and will undoubtedly contribute to the advancement of drug discovery and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on the Pyridine Ring

Abstract

The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal and agrochemical chemistry. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the reactivity of the trifluoromethyl group on the pyridine ring, focusing on its electronic influence and the resulting patterns in aromatic substitution, C-H functionalization, and advanced umpolung strategies. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for professionals in chemical research and development.

Introduction: The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties. Its high electronegativity (Hammett constant σₚ = 0.54) makes it a strong electron-withdrawing group, significantly more so than a single fluorine atom (σₚ = 0.06).[3] When attached to a pyridine ring, the CF₃ group decreases the electron density of the aromatic system, a phenomenon that dictates its reactivity. This deactivation has profound implications for both electrophilic and nucleophilic substitution reactions.

Unlike activating alkyl groups, the trifluoromethyl group deactivates the pyridine ring towards electrophilic attack.[4] Conversely, this electron-withdrawing nature renders the ring more susceptible to nucleophilic attack, a feature extensively exploited in synthetic chemistry.[5][6] The combination of the inherent electron-deficient nature of the pyridine ring and the strong inductive effect of the CF₃ group creates a unique electronic environment that enables diverse chemical transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr). The CF₃ group, particularly when positioned ortho or para to a leaving group, can effectively stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the reaction.

dot

SNAr_Mechanism cluster_path SₙAr Pathway Start CF₃-Pyridine-LG Intermediate Meisenheimer Intermediate (Anionic σ-complex) Start->Intermediate + Nu⁻ Nucleophile Nu⁻ Product CF₃-Pyridine-Nu Intermediate->Product - LG⁻ LeavingGroup LG⁻

Caption: General mechanism for SₙAr on a trifluoromethylpyridine.

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the high-energy anionic intermediate.[6] Pyridines are particularly reactive at the 2- and 4-positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[6]

Representative SₙAr Reactions

The utility of SₙAr is prominent in the synthesis of agrochemicals and pharmaceuticals.[7] For instance, the herbicide Flazasulfuron is known to undergo an intramolecular SₙAr reaction, a process triggered by the high electronegativity of the trifluoromethyl moiety.[7]

SubstrateNucleophileConditionsProductYield (%)Ref
2-Chloro-5-(trifluoromethyl)pyridineSodium methoxideMeOH, 60 °C2-Methoxy-5-(trifluoromethyl)pyridine>95[3]
2,3-Dichloro-5-(trifluoromethyl)pyridineAmmoniaDioxane, 150 °C2-Amino-3-chloro-5-(trifluoromethyl)pyridine85[8]
4-Chloro-2-(trifluoromethyl)pyridinePiperidineDMSO, 100 °C4-(Piperidin-1-yl)-2-(trifluoromethyl)pyridine92[1]
Detailed Experimental Protocol: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine

This protocol is adapted from typical SₙAr procedures for trifluoromethylpyridines.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • A solution of sodium methoxide in methanol (25% w/w, 1.2 eq) is added to a stirred solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • The reaction mixture is heated to reflux (approx. 60-65 °C) under a nitrogen atmosphere.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted twice more with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to afford the crude product.

  • Purification is achieved via flash column chromatography on silica gel to yield 2-methoxy-5-(trifluoromethyl)pyridine.

Electrophilic Aromatic Substitution (SEAr)

In stark contrast to SₙAr, the trifluoromethyl group is strongly deactivating for Electrophilic Aromatic Substitution (SEAr) due to its powerful electron-withdrawing nature.[4] It makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. The pyridine nitrogen is also deactivating and directs electrophiles to the C-3 and C-5 positions. The combined effect generally leads to substitution at the position meta to the CF₃ group, if the reaction can be induced under harsh conditions.

dot

SEAr_Mechanism cluster_path SEAr Pathway Start CF₃-Pyridine Intermediate Wheland Intermediate (Cationic σ-complex) Start->Intermediate + E⁺ Electrophile E⁺ Product CF₃-Pyridine-E Intermediate->Product - H⁺ Proton H⁺

Caption: General mechanism for SEAr on a trifluoromethylpyridine.

Reactions like nitration or halogenation require forcing conditions, and yields are often modest. Friedel-Crafts reactions are generally not feasible on trifluoromethyl-substituted pyridines.[9]

Direct C-H Functionalization

Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. Several methods have been developed for the regioselective C-H trifluoromethylation of pyridines, which provides insight into the ring's reactivity.

Nucleophilic C-H Trifluoromethylation

One strategy involves activating the pyridine ring by forming an N-methylpyridinium salt. This enhances the ring's electrophilicity, allowing for a nucleophilic-type trifluoromethylation.[10][11]

dot

CH_Functionalization_Workflow cluster_workflow C-H Trifluoromethylation Workflow A Pyridine Substrate + CH₃I B Form N-Methylpyridinium Iodide Salt A->B C Add CF₃ Source (e.g., TFA) & Ag₂CO₃ in DMF B->C D Reaction at Elevated Temperature C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G Characterized Product F->G

Caption: Experimental workflow for N-methylpyridinium activation.

This method shows good functional group compatibility and provides trifluoromethylpyridines with high regioselectivity.[10][11]

Pyridine SubstratePosition of CF₃Yield (%)Ref
4-Phenylpyridine282[11]
3-Methoxypyridine275[11]
4-(Trifluoromethyl)pyridine268[11]
3,5-Dichloropyridine285[11]
C-3 Selective Trifluoromethylation via Nucleophilic Activation

A more challenging transformation is the selective functionalization at the C-3 position. A novel method achieves this by first activating the pyridine ring through hydrosilylation, which generates an N-silyl enamine intermediate. This intermediate then undergoes an electrophilic trifluoromethylation.[12][13][14]

Experimental Protocol: 3-Position-Selective Trifluoromethylation of Quinoline This protocol is a representative example of the nucleophilic activation strategy.[15]

Materials:

  • Quinoline (1.0 eq)

  • Methylphenylsilane (2.0 eq)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.1 eq)

  • Togni Reagent I (1.5 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add quinoline (1.0 eq), B(C₆F₅)₃ (0.1 eq), and anhydrous DCE.

  • Add methylphenylsilane (2.0 eq) to the mixture.

  • Heat the reaction mixture at 65 °C for 7 hours to facilitate hydrosilylation.

  • Cool the mixture to 0 °C and add Togni Reagent I (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Add DDQ (1.5 eq) and continue stirring at room temperature for an additional 3 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (DCM).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield 3-(trifluoromethyl)quinoline.[15]

Umpolung Reactivity of the Trifluoromethyl Group

Umpolung, or polarity inversion, describes the reversal of the normal reactivity of a functional group.[16] The carbon of a CF₃ group is highly electrophilic. Recent advances have demonstrated the umpolung of 4-trifluoromethylpyridines, where the CF₃ group is transformed to behave as a nucleophile.[17][18]

This is achieved by activating the pyridine with a diboron reagent, which facilitates the cleavage of a C-F bond to generate a difluoro(pyrid-4-yl)methyl anion intermediate. This nucleophilic species can then react with electrophiles, such as in an iridium-catalyzed asymmetric allylation.[17][19]

dot

Umpolung_Concept cluster_normal Normal Reactivity cluster_umpolung Umpolung Reactivity node1 Py-C(δ+)F₃(δ-) node2 Carbon is Electrophilic node3 [ Py-CF₂ ]⁻ node1->node3 C-F Activation node4 Carbon is Nucleophilic Transition B₂pin₂ / Base - [FBpin]

Caption: Concept of umpolung for the 4-trifluoromethylpyridine group.

This strategy opens new avenues for the functionalization of the trifluoromethyl group itself, enabling the synthesis of novel chiral difluoroalkyl-substituted compounds.[18]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions.[20][21] This technology is widely used for trifluoromethylation reactions involving arenes and heteroarenes. In a typical cycle, a photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir complexes) is excited by visible light. The excited-state catalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source (like CF₃I or CF₃SO₂Cl) to generate a trifluoromethyl radical (•CF₃).[21][22] This highly reactive radical can then add to the pyridine ring.

dot

Photoredox_Cycle cluster_ox Oxidative Quenching cluster_red Reductive Quenching PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_oxidized PC⁺ PC_star->PC_oxidized SET + Arene PC_reduced PC⁻ PC_star->PC_reduced SET + Sacrificial Donor PC_oxidized->PC Arene-H•⁺ → Arene• + H⁺ PC_reduced->PC SET + CF₃-X CF3_radical •CF₃ + X⁻ CF3_source CF₃-X

Caption: General catalytic cycles in photoredox trifluoromethylation.

This method is tolerant of many functional groups and allows for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery.[21][23]

Summary and Outlook

The trifluoromethyl group exerts a powerful, electron-withdrawing influence on the pyridine ring, fundamentally governing its reactivity. This guide has detailed how this influence:

  • Activates the ring for nucleophilic aromatic substitution (SₙAr), a cornerstone of synthetic strategies.

  • Deactivates the ring towards electrophilic aromatic substitution (SEAr), requiring harsh reaction conditions.

  • Enables modern C-H functionalization reactions through various activation strategies.

  • Allows for novel umpolung reactivity , turning the typically electrophilic CF₃ carbon into a nucleophile.

  • Is central to reactions developed using photoredox catalysis for radical trifluoromethylation.

For researchers and drug development professionals, understanding these reactivity patterns is crucial for designing efficient synthetic routes and for the rational design of new chemical entities. The continued development of novel synthetic methods, particularly in C-H activation and C-F bond functionalization, will undoubtedly expand the synthetic toolbox and unlock new chemical space for trifluoromethylpyridine derivatives.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-(trifluoromethyl)picolinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing groups and a reactive bromine atom imparts a distinct reactivity profile. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of this molecule, drawing upon established principles of organic chemistry and data from analogous compounds. This document aims to serve as a foundational resource for professionals engaged in the synthesis and modification of this versatile building block.

Molecular Structure and Electronic Properties

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, a bromo substituent, a trifluoromethyl group, and a nitrile group. Both the trifluoromethyl (-CF₃) and cyano (-CN) groups are potent electron-withdrawing groups. Their presence significantly influences the electron density distribution across the pyridine ring, rendering it electron-deficient.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₂BrF₃N₂[1]
Molecular Weight 251.00 g/mol [1]
IUPAC Name 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrile[1]
CAS Number 760207-85-0[1]

Identification of Electrophilic and Nucleophilic Sites

The electronic landscape of this compound defines its reactive centers.

Electrophilic Sites

The molecule presents several sites susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the substituents.

  • C3 Carbon (attached to Bromine): The carbon atom bonded to the bromine is a primary electrophilic site. The electronegativity of the bromine atom and the inductive and resonance effects of the -CF₃ and -CN groups make this position highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Pyridine Ring Carbons: The entire pyridine ring is electron-deficient, making the ring carbons, particularly C2, C4, and C6, electrophilic in character. However, direct nucleophilic attack on these carbons is less common than substitution at the C3 position.

  • Nitrile Carbon: The carbon atom of the nitrile group possesses electrophilic character and can be attacked by strong nucleophiles, potentially leading to the formation of imines or other derivatives after hydrolysis.

Nucleophilic Sites

Despite its overall electron-deficient nature, this compound also possesses a potential nucleophilic center.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character. This site can be protonated by acids or can coordinate to metal centers.

Predicted Reactivity and Reaction Pathways

Based on the identified reactive sites, several key reaction pathways can be predicted.

Nucleophilic Aromatic Substitution (SNAr)

This is expected to be a predominant reaction pathway for this molecule. The bromine atom at the C3 position serves as a good leaving group, and the electron-deficient ring facilitates the attack of nucleophiles.

SNAr_Pathway reagent This compound intermediate Meisenheimer Complex (Intermediate) reagent->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - Br⁻ leaving_group Br⁻

Caption: Predicted SNAr pathway for this compound.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters to form a C-C bond.

  • Heck Coupling: Reaction with alkenes to introduce a vinyl group.

  • Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.

  • Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

Cross_Coupling_Workflow start This compound pd_catalyst Pd Catalyst + Ligand + Base start->pd_catalyst suzuki Suzuki Coupling (R-B(OH)₂) pd_catalyst->suzuki heck Heck Coupling (Alkene) pd_catalyst->heck buchwald Buchwald-Hartwig (Amine) pd_catalyst->buchwald sonogashira Sonogashira (Alkyne) pd_catalyst->sonogashira

Caption: Common cross-coupling reactions at the C-Br bond.

Experimental Protocols (Representative)

While specific, detailed experimental protocols for this compound are not widely published, the following are representative procedures for analogous transformations on similar substrates.

Table 2: Representative Experimental Protocol - Suzuki Coupling

StepProcedure
1. Reactant Preparation In a flame-dried Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
2. Solvent and Base Add a degassed solvent mixture, typically toluene/ethanol/water, and a base such as Na₂CO₃ (2.0 eq).
3. Reaction Conditions Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours, monitoring by TLC or GC-MS.
4. Work-up After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
5. Purification Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: These are generalized conditions and may require optimization for this specific substrate.

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile. The strong electron-withdrawing groups make the pyridine ring highly electrophilic, particularly at the C3 position, which is primed for nucleophilic aromatic substitution and a variety of metal-catalyzed cross-coupling reactions. The pyridine nitrogen provides a site of nucleophilicity. This understanding of its electronic properties and reactive sites is crucial for the strategic design of synthetic routes to novel pharmaceuticals, agrochemicals, and functional materials. Further experimental and computational studies on this specific molecule would be beneficial to refine and expand upon the foundational knowledge presented in this guide.

References

Technical Guide: Stability and Storage of 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and recommended storage conditions for 3-Bromo-5-(trifluoromethyl)picolinonitrile based on publicly available data, primarily from safety data sheets (SDS) and general chemical principles. No quantitative stability studies, such as degradation kinetics or formal shelf-life determinations, for this specific compound were found in the public domain. The experimental protocols described herein are general best-practice recommendations for stability assessment and have not been specifically validated for this molecule.

Executive Summary

This compound is a halogenated pyridine derivative used as a building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its stability is critical for ensuring the integrity of starting materials and the quality of final products. This guide summarizes the known stability profile, recommended storage conditions, and provides a framework for experimental stability assessment.

Based on available information, this compound is considered stable under recommended storage conditions. Degradation is likely to be promoted by exposure to high temperatures, moisture, strong acids, and strong oxidizing agents.

Stability Profile and Storage Conditions

While specific quantitative data is not available, safety data sheets provide qualitative stability information and handling guidelines. These are summarized below.

Qualitative Stability and Storage Data
ParameterRecommendation/ObservationSource/Rationale
Chemical Stability Stable under recommended storage conditions.General statement from supplier safety data sheets.
Recommended Storage Temperature Cool, Room Temperature.To minimize the risk of thermal degradation.
Storage Atmosphere Dry, well-ventilated place.To prevent hydrolysis of the nitrile group and other moisture-sensitive reactions.
Container Keep container tightly closed.Prevents exposure to atmospheric moisture and contaminants.
Conditions to Avoid - Excess heat- Exposure to moisture- Strong acids- Strong oxidizing agents- High temperatures can accelerate decomposition.[1]- Moisture can lead to hydrolysis of the nitrile group.[2]- Strong acids can catalyze hydrolysis.[3][4]- The pyridine ring can be susceptible to oxidative degradation.[5]
Incompatible Materials Strong oxidizing agents, strong acids.Risk of vigorous reaction and degradation of the compound.
Hazardous Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide, Hydrogen fluoride.Expected products upon thermal decomposition or combustion.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. Forced degradation studies would be necessary to confirm these pathways and identify the resulting degradants.

  • Hydrolysis: The picolinonitrile moiety may be susceptible to hydrolysis under acidic or basic conditions, converting the nitrile group first to an amide and subsequently to a carboxylic acid.[2][4]

  • Photodegradation: Brominated aromatic compounds can undergo photolytic debromination upon exposure to UV light.[6][7][8] The pyridine ring itself may also be susceptible to photochemical reactions.

  • Thermal Degradation: High temperatures can lead to the decomposition of the molecule, potentially cleaving the trifluoromethyl group or the bromine atom from the pyridine ring.[1]

  • Oxidation: The pyridine ring, although relatively electron-poor, can be degraded by strong oxidizing agents, leading to ring-opening products.[5]

General Experimental Protocols for Stability Assessment

For researchers wishing to perform a formal stability assessment, a forced degradation study is recommended. The goal is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48-72 hours. Also, test the solid compound under the same conditions.

    • Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).

    • Use a photodiode array (PDA) detector to assess peak purity and detect the formation of degradants. Mass spectrometry (LC-MS) can be used for the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the retention times and response of any degradation products.

    • Characterize the structure of significant degradation products.

Visualization of Stability Relationships

The following diagrams illustrate the logical flow from storage conditions to the stability of the compound and a general workflow for its stability assessment.

Caption: Logical flow from storage conditions to compound stability.

start Define Stability Study (Forced Degradation) prep Prepare Solutions of This compound start->prep stress Expose to Stress Conditions (Heat, Light, Acid, Base, Oxidizer) prep->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) sample->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants - Assess Peak Purity analyze->evaluate report Report Findings & Establish Stability Profile evaluate->report

Caption: General workflow for experimental stability assessment.

References

In-Depth Technical Guide: Safety Data for 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Bromo-5-(trifluoromethyl)picolinonitrile (CAS No: 760207-85-0). The information is compiled from various safety data sheets and chemical databases, offering a detailed resource for professionals handling this compound in research and development settings.

Chemical and Physical Properties

Limited empirical data for the physical and chemical properties of this compound is available in the public domain. The following table summarizes computed data from credible sources.

PropertyValueSource
Molecular Formula C₇H₂BrF₃N₂PubChem[1]
Molecular Weight 251.00 g/mol PubChem[1]
Physical State SolidFluorochem[2]
LogP (Octanol-Water Partition Coefficient) 2.5 - 2.64PubChem, Fluorochem[1][2]
Hydrogen Bond Acceptors 2Fluorochem[2]
IUPAC Name 3-bromo-5-(trifluoromethyl)pyridine-2-carbonitrilePubChem, Fluorochem[1][2]
Canonical SMILES C1=C(C(=NC=C1Br)C#N)C(F)(F)FFluorochem[2]
InChI Key AAEOJRPLKSKYLF-UHFFFAOYSA-NFluorochem[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[3]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.[3]
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.[3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[3]

GHS Pictograms:

alt text

Signal Word: Warning[2]

Toxicological Data

Experimental Protocols for Safety Evaluation

The following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to determine the toxicological properties of this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[4]

  • Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.[4]

  • Animal Model: Typically, rats are used. Animals are fasted prior to dosing.[4]

  • Procedure: The test substance is administered in a single dose by gavage.[4] Dosing is initiated at a level expected to produce some signs of toxicity. Observations are made for mortality and clinical signs of toxicity for at least 14 days.[4]

  • Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[2]

Acute Dermal Toxicity - OECD Guideline 402

This guideline details the procedure for assessing acute toxicity via dermal exposure.

  • Principle: The test substance is applied to the skin of experimental animals in a single dose. The animals are observed for a defined period for signs of toxicity and mortality.

  • Animal Model: Rats, rabbits, or guinea pigs are typically used. A small area of the animal's back is shaved for application.

  • Procedure: The substance is applied uniformly over the prepared skin area and held in contact with the skin with a porous gauze dressing for 24 hours.[5] Animals are observed for at least 14 days for signs of toxicity and mortality.[5]

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined, which informs the GHS classification.[5]

Acute Inhalation Toxicity - OECD Guideline 403

This method is used to assess the health hazards of a substance when inhaled.[6]

  • Principle: Animals are exposed to the test substance, dispersed in the air as a gas, vapor, or aerosol, for a defined period (typically 4 hours).[6][7]

  • Animal Model: Usually rats are the preferred species.[8]

  • Procedure: The exposure is conducted in a dynamic inhalation chamber that ensures a stable and uniform concentration of the test substance in the breathing zone of the animals.[6] Following exposure, the animals are observed for at least 14 days.[7]

  • Endpoint: The LC50 (the concentration in air that is lethal to 50% of the animals) is determined.[6]

Skin Irritation - OECD Guideline 439 (In Vitro)

This in vitro test determines the potential of a substance to cause skin irritation.[9]

  • Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin.[9] The test substance is applied topically to the tissue surface. Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[10]

  • Procedure: After exposure to the chemical, the tissue is rinsed and incubated. Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT), which is quantified colorimetrically.[11]

  • Endpoint: A reduction in tissue viability below 50% indicates that the substance is an irritant (GHS Category 2).[9][10]

Eye Irritation - OECD Guideline 405

This guideline describes the procedure for assessing acute eye irritation or corrosion.[3]

  • Principle: The substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[12]

  • Animal Model: Albino rabbits are typically used.

  • Procedure: A weight-of-evidence analysis is performed on existing data before in vivo testing.[3] If testing is necessary, the substance is instilled into the conjunctival sac. Observations are made at 1, 24, 48, and 72 hours after application, and can be extended up to 21 days to assess reversibility.[13]

  • Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's eye irritation potential.

Safety Procedures and Workflows

The following diagrams illustrate the logical workflows for handling emergencies and selecting appropriate personal protective equipment when working with this compound.

FirstAidMeasures start Exposure Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion move_fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->move_fresh_air wash_skin Take off contaminated clothing. Wash with plenty of water. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth get_medical_help Get medical help/attention. move_fresh_air->get_medical_help wash_skin->get_medical_help rinse_eyes->get_medical_help rinse_mouth->get_medical_help PPESelection start Task Hazard Assessment hazard_id Hazards Identified: - Skin Irritation (H315) - Eye Irritation (H319) - Inhalation Hazard (H332) - Harmful if Swallowed (H302) start->hazard_id eye_protection Eye/Face Protection hazard_id->eye_protection skin_protection Skin Protection hazard_id->skin_protection respiratory_protection Respiratory Protection hazard_id->respiratory_protection goggles Wear tightly fitting safety goggles with side-shields (EN 166 or NIOSH). eye_protection->goggles gloves_clothing Wear chemical resistant gloves (e.g., Nitrile). Wear impervious clothing. skin_protection->gloves_clothing respirator If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. respiratory_protection->respirator

References

Navigating the Solubility Landscape of 3-Bromo-5-(trifluoromethyl)picolinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the solubility of 3-Bromo-5-(trifluoromethyl)picolinonitrile, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for its determination. This guide outlines established experimental protocols and data presentation standards to facilitate consistent and reliable solubility profiling.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for anticipating its solubility behavior. Key known properties are summarized below. This compound presents as a solid at room temperature, and its chemical structure suggests a degree of polarity influenced by the nitrile and trifluoromethyl groups, as well as the bromine atom on the pyridine ring.

PropertyValueSource
Molecular Formula C₇H₂BrF₃N₂PubChem[1]
Molecular Weight 251.006 g/mol Fluorochem[2]
Physical State SolidFluorochem[2]
LogP (calculated) 2.64Fluorochem[2]
CAS Number 760207-85-0Fluorochem[2]

Framework for Experimental Solubility Determination

The following table provides a standardized format for presenting experimentally determined solubility data. Researchers are encouraged to use this template to record their findings, ensuring clarity and comparability across different solvents and conditions.

Table 1: Solubility Data for this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Method of Determination
e.g., Acetone
e.g., Acetonitrile
e.g., Dichloromethane
e.g., Ethyl Acetate
e.g., Methanol
e.g., Toluene

Experimental Protocols for Solubility Determination

Several robust methods can be employed to determine the solubility of a solid compound like this compound in organic solvents. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask)

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[3] It involves creating a saturated solution and then quantifying the amount of dissolved solute.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is crucial to confirm that excess solid remains, indicating saturation.[1]

  • Phase Separation: The undissolved solid is separated from the saturated solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter compatible with the organic solvent.

  • Quantification: A precisely measured aliquot (by volume or weight) of the clear, saturated solution is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is carefully evaporated from the aliquot under reduced pressure or in a fume hood.

  • Final Weighing: The container with the dried solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container. The solubility can then be calculated and expressed in various units, such as grams of solute per 100 grams of solvent.[1][4]

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a highly sensitive and accurate method for determining solubility, especially for sparingly soluble compounds. This technique quantifies the concentration of the solute in a saturated solution.[5][6]

Methodology:

  • Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 as described in the Gravimetric Method.

  • Preparation of Calibration Standards: A series of standard solutions of this compound with known concentrations are prepared in the chosen organic solvent or a suitable mobile phase.

  • HPLC Analysis: The standard solutions and the filtered saturated solution are injected into the HPLC system. A suitable reversed-phase column and a mobile phase that provides good peak shape and retention for the analyte should be used. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

  • Quantification: A calibration curve is constructed by plotting the peak area (or height) of the standard solutions against their corresponding concentrations. The concentration of this compound in the saturated sample is then determined by interpolating its peak area on the calibration curve.

UV-Visible Spectrophotometry Method

For compounds that have a distinct chromophore, UV-Vis spectrophotometry can be a rapid and straightforward method for solubility determination.[7]

Methodology:

  • Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 as described in the Gravimetric Method.

  • Preparation of Calibration Standards: A series of standard solutions of this compound of known concentrations are prepared in the organic solvent of interest.

  • Spectrophotometric Analysis: The absorbance of the standard solutions and the filtered saturated solution is measured at the wavelength of maximum absorbance (λmax) for the compound.

  • Quantification: A calibration curve is generated by plotting the absorbance of the standards against their concentrations (Beer-Lambert Law). The concentration of the saturated solution is then calculated from its absorbance using this curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Known Amount of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifuge/Filter) equilibrate->separate aliquot Take Precise Aliquot of Saturated Solution separate->aliquot gravimetric Gravimetric: Evaporate Solvent & Weigh Residue aliquot->gravimetric hplc HPLC: Analyze vs. Standards aliquot->hplc uv_vis UV-Vis: Measure Absorbance vs. Standards aliquot->uv_vis calculate Calculate Solubility gravimetric->calculate hplc->calculate uv_vis->calculate end End calculate->end

References

The Ascendancy of a Privileged Scaffold: A Historical and Technical Guide to Trifluoromethylated Picolinonitriles in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among the plethora of fluorinated motifs, the trifluoromethyl group (-CF3) stands out for its profound impact on a molecule's physicochemical and biological properties. When appended to a picolinonitrile framework, a pyridine ring bearing a nitrile group, the resulting trifluoromethylated picolinonitriles emerge as a class of compounds with remarkable versatility and a rich history of application in the life sciences. This in-depth technical guide provides a comprehensive overview of the historical context, synthesis, and multifaceted applications of these privileged structures.

A Journey Through Time: The Genesis of Trifluoromethylated Aromatics

The story of trifluoromethylated picolinonitriles is intrinsically linked to the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was a landmark achievement in 1898 by Swarts, who successfully prepared benzotrifluoride.[1] However, it was not until nearly half a century later, in 1947, that the trifluoromethyl group was first introduced into a pyridine ring, yielding a trifluoromethylpyridine (TFMP).[1] This pioneering work, which involved the chlorination and subsequent fluorination of picoline, laid the foundational chemistry for the future development of a vast array of trifluoromethylated nitrogen heterocycles.[1]

The initial exploration of trifluoromethylated pyridines was largely driven by the agrochemical industry. The unique electronic properties of the trifluoromethyl group, particularly its strong electron-withdrawing nature and high lipophilicity, were found to significantly enhance the efficacy and metabolic stability of pesticides.[1][2] This led to the development and commercialization of numerous successful agrochemicals, with fluazifop-butyl being one of the earliest examples of a TFMP derivative to enter the market.[1]

The pharmaceutical industry soon recognized the potential of this scaffold. The trifluoromethyl group's ability to modulate pKa, improve membrane permeability, and block metabolic degradation pathways made it an attractive feature in drug design.[2][3] Consequently, trifluoromethylated pyridines, and by extension picolinonitriles, began to appear as key intermediates and pharmacophores in a wide range of therapeutic agents.

The Art of Synthesis: Crafting Trifluoromethylated Picolinonitriles

The synthesis of trifluoromethylated picolinonitriles has evolved significantly over the years, with several robust methods now available to chemists. The primary strategies can be broadly categorized into three main approaches:

  • Halogen Exchange Reactions: This is one of the most established and industrially relevant methods. It typically involves the synthesis of a trichloromethylpyridine precursor, followed by a halogen exchange (HALEX) reaction with a fluorine source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3), to generate the trifluoromethyl group. The nitrile functionality can then be introduced through cyanation of a suitable halo-pyridine derivative.

  • Cyclocondensation Reactions: This approach involves the construction of the trifluoromethylated pyridine ring from acyclic precursors already containing the trifluoromethyl group. Various building blocks, such as trifluoroacetyl-containing enamines or enones, can be reacted with suitable partners to form the desired picolinonitrile scaffold.

  • Direct Trifluoromethylation and Cyanation: More contemporary methods focus on the direct introduction of the trifluoromethyl and cyano groups onto a pre-existing pyridine ring. This can be achieved through various transition-metal-catalyzed cross-coupling reactions or radical trifluoromethylation protocols, followed by a separate cyanation step.

Experimental Protocols

Below are detailed methodologies for key synthetic transformations in the preparation of trifluoromethylated picolinonitriles.

Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange

This protocol is adapted from patented industrial processes for the synthesis of a key intermediate.[4]

  • Materials: 2-Chloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF), metal halide catalyst (e.g., SbCl5).

  • Procedure:

    • A high-pressure reactor is charged with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide catalyst.

    • The reactor is sealed and cooled to a low temperature (e.g., -78 °C).

    • Anhydrous hydrogen fluoride is carefully condensed into the reactor.

    • The reaction mixture is gradually warmed to a temperature between 150 °C and 250 °C.

    • The reaction is maintained at this temperature under superatmospheric pressure (5-1200 psig) for 1 to 100 hours, with continuous monitoring of the reaction progress by GC-MS.

    • Upon completion, the reactor is cooled, and the excess HF is carefully vented.

    • The crude reaction mixture is neutralized with a suitable base (e.g., aqueous sodium bicarbonate).

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The final product, 2-chloro-5-(trifluoromethyl)pyridine, is purified by distillation under reduced pressure.

Protocol 2: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine via Cyanation

This protocol describes the conversion of a halogenated trifluoromethylpyridine to the corresponding picolinonitrile.[5][6]

  • Materials: 2,3-Dichloro-5-(trifluoromethyl)pyridine, sodium cyanide (NaCN) or potassium cyanide (KCN), a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and a solvent (e.g., propionitrile or dichloromethane).

  • Procedure:

    • To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in the chosen solvent, 4-(dimethylamino)pyridine is added, and the mixture is heated to reflux and stirred overnight.[6]

    • The mixture is then cooled to ambient temperature.[6]

    • A solution of sodium cyanide in water is added, and the reaction is stirred for several hours.[6]

    • The reaction is diluted with water, and the organic phase is separated.[6]

    • The organic phase is washed with water and 2M HCl, dried over anhydrous sodium sulfate, and the solvent is evaporated.[6]

    • The crude product is purified by distillation or chromatography to yield 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.[6]

A Scaffold of Significance: Applications in Research and Development

Trifluoromethylated picolinonitriles are pivotal building blocks and active ingredients in both the pharmaceutical and agrochemical sectors. Their unique properties have led to their incorporation into a diverse array of molecules with significant biological activity.

In the Realm of Pharmaceuticals

The trifluoromethylated picolinonitrile moiety is a key feature in several FDA-approved drugs and clinical candidates, targeting a range of diseases from cancer to infectious diseases.

  • Apalutamide (Erleada®): An androgen receptor inhibitor used in the treatment of prostate cancer. The trifluoromethylated picolinonitrile core is a crucial part of the molecule's structure, contributing to its high binding affinity and efficacy.[7][8][9][10][11] The synthesis of Apalutamide involves the reaction of 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile with a substituted aniline derivative.[8][9][10]

  • Alpelisib (Piqray®): A selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), approved for the treatment of certain types of breast cancer.[12][13] The trifluoromethylpyridine moiety in Alpelisib plays a critical role in its potency and selectivity.[14][15]

  • Pexidartinib (Turalio®): A kinase inhibitor that targets colony-stimulating factor 1 receptor (CSF1R), used for the treatment of tenosynovial giant cell tumor.[16][17][18][19] The synthesis of this complex molecule utilizes a trifluoromethylated pyridine derivative.[16][17]

  • Checkpoint Kinase 1 (CHK1) Inhibitors: Several potent and selective CHK1 inhibitors incorporating a trifluoromethylated picolinonitrile scaffold have been developed as potential anti-cancer agents.[20] These inhibitors have shown significant antiproliferative effects in various cancer cell lines.[20]

Table 1: Selected Pharmaceutical Applications of Trifluoromethylated Picolinonitriles and their Derivatives

Compound NameTargetTherapeutic AreaReported Activity (IC50)
ApalutamideAndrogen ReceptorProstate CancerNot directly reported as IC50
AlpelisibPI3KαBreast Cancer~5 nM
PexidartinibCSF1R, c-KitTenosynovial Giant Cell TumorCSF1R: 20 nM, c-Kit: 10 nM[19]
CHK1 Inhibitor (Compound 6c)CHK1Oncology4.4 nM[21]
In the Fields of Agrochemicals

The herbicidal and pesticidal properties of trifluoromethylated picolinonitrile derivatives have been extensively explored, leading to the development of effective crop protection agents.

  • Flazasulfuron: A sulfonylurea herbicide that controls a wide range of weeds by inhibiting the enzyme acetolactate synthase (ALS).[2][3][22][23][24] The trifluoromethylpyridine portion of the molecule is essential for its herbicidal activity.[2][3][22][23][24]

  • Pyroxsulam: Another ALS-inhibiting herbicide from the triazolopyrimidine sulfonamide class, used for post-emergent weed control in cereal crops.[25][26][27][28][29] The synthesis of Pyroxsulam involves a trifluoromethylpyridine intermediate.[28]

Table 2: Selected Agrochemical Applications of Trifluoromethylated Pyridine Derivatives

Compound NameMode of ActionApplication
FlazasulfuronAcetolactate Synthase (ALS) InhibitorHerbicide
PyroxsulamAcetolactate Synthase (ALS) InhibitorHerbicide

Visualizing the Science: Pathways and Processes

To better understand the context and application of trifluoromethylated picolinonitriles, the following diagrams illustrate a general experimental workflow and two key signaling pathways where these compounds have shown significant activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., Halogenated Pyridine) reaction Chemical Transformation (e.g., Cyanation, Trifluoromethylation) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization in_vitro In Vitro Assays (Enzymatic, Cellular) characterization->in_vitro in_vivo In Vivo Models (e.g., Xenograft) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->reaction caption General Experimental Workflow

Caption: A generalized workflow for the synthesis and biological evaluation of trifluoromethylated picolinonitriles.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Alpelisib Alpelisib (Trifluoromethylated Picolinonitrile Derivative) Alpelisib->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes caption PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Alpelisib, a trifluoromethylated pyridine derivative.

DDR_pathway DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Activates CHK1 CHK1 ATM_ATR->CHK1 Activates CDC25 CDC25 CHK1->CDC25 Inhibits CHK1_Inhibitor CHK1 Inhibitor (Trifluoromethylated Picolinonitrile Derivative) CHK1_Inhibitor->CHK1 Inhibits Apoptosis Apoptosis CHK1_Inhibitor->Apoptosis Promotes CDK CDK CDC25->CDK Activates CellCycleArrest Cell Cycle Arrest & DNA Repair caption DNA Damage Response and CHK1 Inhibition

Caption: The role of CHK1 in the DNA damage response and its inhibition by trifluoromethylated picolinonitrile derivatives.

Conclusion and Future Perspectives

The journey of trifluoromethylated picolinonitriles from their conceptual origins in early organofluorine chemistry to their current status as privileged scaffolds in drug discovery and agrochemical development is a testament to their remarkable chemical and biological properties. The continuous refinement of synthetic methodologies has made these compounds more accessible, fueling further exploration of their potential. As our understanding of complex biological pathways deepens, the unique characteristics of the trifluoromethylated picolinonitrile core will undoubtedly continue to be leveraged in the design of next-generation therapeutics and crop protection agents. The future of this remarkable class of molecules appears bright, with ongoing research poised to unlock even more of its potential in addressing critical challenges in human health and agriculture.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and optimized protocols for the Buchwald-Hartwig amination of 3-Bromo-5-(trifluoromethyl)picolinonitrile. This challenging substrate, characterized by two strong electron-withdrawing groups on the pyridine ring, requires careful selection of reaction parameters to achieve high yields and purity. These protocols are designed to serve as a robust starting point for researchers engaged in the synthesis of novel aminopyridine derivatives for pharmaceutical and materials science applications.

Introduction to Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Its application to electron-deficient heteroaromatic systems, such as pyridines bearing electron-withdrawing substituents, is of significant interest in medicinal chemistry. The presence of groups like trifluoromethyl and cyano can enhance the electrophilicity of the pyridine ring, but can also present challenges in terms of catalyst activity and stability. Careful optimization of the catalyst, ligand, base, and solvent system is therefore crucial for successful coupling.[2]

Key Reaction Parameters and Optimization

The successful Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of several key parameters. Below is a summary of recommended starting conditions and potential optimization pathways.

Data Presentation: Recommended Reaction Conditions
ParameterRecommended Reagent/ConditionRationale & Optimization Notes
Palladium Source Pd₂(dba)₃ or Palladium Precatalysts (e.g., XPhos-Pd-G3)Precatalysts offer improved stability and catalytic activity. For challenging substrates, higher catalyst loading (2-5 mol%) may be necessary.
Ligand Biarylphosphine Ligands (e.g., XPhos, RuPhos)Bulky, electron-rich ligands are essential for promoting oxidative addition and reductive elimination with electron-deficient substrates. The ligand-to-palladium ratio should be optimized (typically 1:1 to 2:1).
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)The choice of base can significantly impact the reaction rate and yield. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)The solvent should be chosen based on the solubility of the reactants and its boiling point to ensure appropriate reaction temperature.
Temperature 80-110 °CThe reaction temperature should be high enough to drive the reaction to completion but low enough to prevent degradation of the starting materials or product.
Amine Substrate Primary and Secondary Alkyl or Aryl AminesThe nature of the amine can influence the optimal reaction conditions. Primary amines are generally more reactive than secondary amines.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the Buchwald-Hartwig amination of this compound.

Protocol 1: General Procedure for Amination with a Primary Amine

Materials:

  • This compound

  • Primary Amine (e.g., n-butylamine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube, and evacuate and backfill with argon (repeat this cycle three times).

  • Under a positive pressure of argon, add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the primary amine (1.2 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-(trifluoromethyl)picolinonitrile derivative.

Protocol 2: Alternative Conditions for Sensitive Substrates

For amines or substrates that may be sensitive to strong bases like NaOtBu, the following modifications can be implemented:

  • Base: Replace sodium tert-butoxide with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Solvent: 1,4-Dioxane can be used as an alternative to toluene.

  • Temperature: The reaction temperature may need to be adjusted (e.g., to 110 °C) to achieve a reasonable reaction rate with a weaker base.

Visualizing the Process

To aid in the understanding of the experimental setup and the underlying chemical transformation, the following diagrams are provided.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd Catalyst, Ligand, and Base to Schlenk Tube B 2. Add this compound A->B C 3. Evacuate and Backfill with Inert Gas (3x) B->C D 4. Add Anhydrous Solvent C->D E 5. Add Amine D->E F 6. Heat and Stir (80-110 °C) E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Cool to Room Temperature G->H I 9. Dilute and Filter H->I J 10. Aqueous Wash I->J K 11. Dry and Concentrate J->K L 12. Column Chromatography K->L M Pure Product L->M Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition PdII_Aryl Br-Pd(II)Lₙ-Py OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Amine [H₂N(R)-Pd(II)Lₙ-Py]⁺Br⁻ Ligand_Exch->PdII_Amine Deprot Deprotonation (Base) PdII_Amido H(R)N-Pd(II)Lₙ-Py Deprot->PdII_Amido Red_Elim Reductive Elimination Product Product (Py-NHR) PdII_Amido->Product Red_Elim->Pd0 ArylHalide Py-Br ArylHalide->OxAdd Amine R-NH₂ Amine->Ligand_Exch

References

Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] 3-Bromo-5-(trifluoromethyl)picolinonitrile is a key building block in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the nitrile group, which can act as a versatile synthetic handle. The Sonogashira coupling of this substrate provides access to a diverse range of 3-alkynyl-5-(trifluoromethyl)picolinonitrile derivatives, which are valuable intermediates in drug discovery programs.

These application notes provide an overview of potential Sonogashira coupling partners for this compound, along with detailed experimental protocols adapted from studies on structurally similar bromopyridine derivatives. The provided conditions serve as a robust starting point for the development of specific synthetic routes.

Sonogashira Coupling Partners and Reaction Conditions

The Sonogashira coupling of this compound can be achieved with a variety of terminal alkynes, including aromatic, heteroaromatic, and aliphatic alkynes. The following table summarizes representative coupling partners and their corresponding product yields, based on analogous reactions with 2-amino-3-bromopyridines.[2] These yields should be considered as estimates, and optimization of reaction conditions is recommended for each specific substrate.

Coupling Partner (Alkyne)ProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)[2]
Phenylacetylene3-(Phenylethynyl)-5-(trifluoromethyl)picolinonitrilePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100391
4-Methoxyphenylacetylene3-((4-Methoxyphenyl)ethynyl)-5-(trifluoromethyl)picolinonitrilePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100389
4-Propylphenylacetylene3-((4-Propylphenyl)ethynyl)-5-(trifluoromethyl)picolinonitrilePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385
2-Ethynylthiophene3-(Thiophen-2-ylethynyl)-5-(trifluoromethyl)picolinonitrilePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100389
Cyclopropylacetylene3-(Cyclopropylethynyl)-5-(trifluoromethyl)picolinonitrilePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100389
1-Hexyne3-(Hex-1-yn-1-yl)-5-(trifluoromethyl)picolinonitrilePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100378
Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)picolinonitrilePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003~95

Experimental Protocols

The following is a general experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne, adapted from a procedure for a similar substrate.[2]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/petroleum ether)

Procedure:

  • To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar and a condenser, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (2.0 mL) to the flask and stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Add triethylamine (Et₃N) (1.0 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 3-alkynyl-5-(trifluoromethyl)picolinonitrile.

Note: The reaction conditions, particularly the temperature and reaction time, may require optimization for different terminal alkynes to achieve the best yields.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants This compound + Terminal Alkyne Heating Heat to 100 °C (3 hours) Reactants->Heating Add Catalysts, Base, Solvent Catalysts Pd(CF3COO)2 / PPh3 / CuI Catalysts->Heating Base_Solvent Et3N in DMF Base_Solvent->Heating Quenching Quench with Water Heating->Quenching Reaction Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 3-Alkynyl-5-(trifluoromethyl)picolinonitrile Purification->Final_Product

Caption: General experimental workflow for Sonogashira coupling.

Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper.[3] The following diagram illustrates the key steps of this cycle.

G OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Alkyne R-Pd(II)L2-C≡CR' Transmetalation->PdII_R_Alkyne CuX CuX Transmetalation->CuX Regeneration RedElim Reductive Elimination PdII_R_Alkyne->RedElim Product R-C≡CR' RedElim->Product Pd0 Pd0 RedElim->Pd0 Regeneration Alkyne_Coord Alkyne Coordination (R'-C≡CH) Cu_Alkyne Cu-C≡CR' Alkyne_Coord->Cu_Alkyne Base_Deprot Base Alkyne_Coord->Base_Deprot Cu_Alkyne->Transmetalation Transfers Alkyne CuX->Alkyne_Coord

Caption: The catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile is a versatile starting material for the synthesis of a variety of bioactive heterocyclic compounds. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo and cyano functionalities provide reactive handles for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocycles, particularly pyrazolo[3,4-b]pyridines, which are known to exhibit potent protein kinase inhibitory activity. The protocols are based on established synthetic methodologies for related compounds and are intended to serve as a robust starting point for further research and development.

Core Synthetic Strategy: Synthesis of Pyrazolo[3,4-b]pyridines

The primary synthetic route to access bioactive pyrazolo[3,4-b]pyridines from this compound involves a two-step process:

  • Hydrazinolysis: Reaction of the starting material with hydrazine hydrate to form a key 3-amino-6-bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine intermediate.

  • Palladium-Catalyzed Cross-Coupling: Subsequent functionalization at the bromo position via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to introduce various substituents and build molecular diversity.

This strategy allows for the late-stage modification of the heterocyclic core, enabling the exploration of structure-activity relationships (SAR) for the development of potent and selective kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

This protocol describes the initial cyclization reaction to form the core pyrazolo[3,4-b]pyridine scaffold.

Materials:

  • This compound

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.

Expected Yield: 75-85%

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the functionalization of the 6-bromo position with various aryl or heteroaryl groups.

Materials:

  • 3-Amino-6-bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

  • Aryl- or heteroaryl-boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add 3-amino-6-bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the introduction of amino substituents at the 6-position.

Materials:

  • 3-Amino-6-bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (1.5 eq)

  • Anhydrous toluene

  • Schlenk tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

  • Add 3-amino-6-bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and the amine (1.2 eq).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of bioactive pyrazolo[3,4-b]pyridine derivatives.

Table 1: Synthesis of 3-Amino-6-aryl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines via Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Amino-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine82
24-Methoxyphenylboronic acid3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine78
3Pyridin-3-ylboronic acid3-Amino-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine75

Table 2: Kinase Inhibitory Activity of Synthesized Pyrazolo[3,4-b]pyridines

CompoundTarget KinaseIC₅₀ (nM)
3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineKinase A50
3-Amino-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineKinase B25
6-(4-(Dimethylamino)phenyl)-3-amino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineKinase C10

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound intermediate 3-Amino-6-bromo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine start->intermediate Hydrazine Hydrate suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) intermediate->suzuki buchwald Buchwald-Hartwig Amination (C-N Bond Formation) intermediate->buchwald product_cc Bioactive Heterocycles (Aryl/Heteroaryl Substituted) suzuki->product_cc product_cn Bioactive Heterocycles (Amino Substituted) buchwald->product_cn

Caption: General synthetic workflow for bioactive heterocycles.

Signaling Pathway Inhibition

Signaling_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->receptor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: Inhibition of a generic kinase signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-(trifluoromethyl)picolinonitrile with various nucleophiles. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies described herein provide a roadmap for the synthesis of a diverse range of derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an electron-deficient heterocyclic halide, making it an excellent substrate for various palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions. These reactions allow for the introduction of aryl, amino, and thioether moieties, respectively, at the 3-position of the picolinonitrile scaffold, paving the way for the exploration of novel chemical space in drug discovery and materials science.

I. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-(trifluoromethyl)picolinonitriles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the synthesis of a wide array of 3-aryl derivatives. The electron-withdrawing nature of the trifluoromethyl and cyano groups on the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields

Based on optimized conditions for a structurally similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the following table summarizes the expected reaction parameters and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[1]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene1101680-90
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME901875-85
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)Acetonitrile802470-80
54-Acetylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)1,4-Dioxane1001265-75
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME, or Acetonitrile)

  • Degassed water (if using an aqueous system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (as specified in the table), and the phosphine ligand (if required).

  • Add the base (2.0 mmol) to the flask.

  • Add the anhydrous solvent (5-10 mL). If using a biphasic system, add the appropriate amount of degassed water.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-(trifluoromethyl)picolinonitrile.

II. Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-(trifluoromethyl)picolinonitriles

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3][4] This method allows for the coupling of this compound with a wide range of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions

The following table provides representative conditions for the Buchwald-Hartwig amination of this compound. Yields are generally good to excellent, depending on the nature of the amine.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.5)Toluene10018
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane11024
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄ (2)Toluene10016
4n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)t-BuOH9020
5PyrrolidinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF8012
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or PdCl₂(dppf))

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, or BrettPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, K₂CO₃, or LHMDS)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH, or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add this compound (1.0 mmol) and the amine (1.2-1.5 mmol).

  • Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 3-amino-5-(trifluoromethyl)picolinonitrile derivative.

III. C-S Cross-Coupling: Synthesis of 3-Thioether-5-(trifluoromethyl)picolinonitriles

Palladium-catalyzed C-S cross-coupling provides a direct route to aryl and alkyl thioethers from aryl halides and thiols. This reaction is particularly useful for the synthesis of sulfur-containing heterocycles, which are prevalent in many biologically active molecules.

Data Presentation: C-S Cross-Coupling Conditions

The following table outlines general conditions for the palladium-catalyzed thiolation of this compound.

EntryThiolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)
1ThiophenolPd(OAc)₂ (5)Xantphos (10)K₃PO₄ (2)1,4-Dioxane12024
24-MethoxythiophenolPd₂(dba)₃ (2.5)DPEPhos (5)Cs₂CO₃ (2)Toluene11018
3Benzyl mercaptanPdCl₂(dppf) (5)-NaOtBu (1.5)DMF10016
41-HexanethiolPd(OAc)₂ (5)dppf (10)K₂CO₃ (2)Toluene11024
Experimental Protocol: General Procedure for C-S Cross-Coupling

Materials:

  • This compound

  • Thiol (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf))

  • Phosphine ligand (e.g., Xantphos, DPEPhos, or dppf)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu, or K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the thiol (1.2 mmol).

  • Degas the reaction mixture.

  • Heat the mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Dilute with an organic solvent and wash with an aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 3-thioether-5-(trifluoromethyl)picolinonitrile.

Visualizations

General Reaction Scheme

G reactant This compound product Coupled Product reactant->product Cross-Coupling catalyst Pd Catalyst Ligand, Base catalyst->product nucleophile Nucleophile (ArB(OH)₂, R₂NH, RSH) nucleophile->product

Caption: General scheme of palladium-catalyzed cross-coupling.

Experimental Workflow

G start Start reagents Combine Reactants, Catalyst, Ligand, Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas reaction Heat and Stir degas->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for cross-coupling.

References

Application Notes and Protocols for the Use of 3-Bromo-5-(trifluoromethyl)picolinonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile is a key building block in the synthesis of a novel class of insecticides known as anthranilic diamides. Its trifluoromethylpyridine structure is integral to the biological activity of the resulting agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of two prominent insecticides, chlorantraniliprole and cyantraniliprole, utilizing this versatile intermediate.

The core synthetic strategy involves the preparation of two key intermediates which are then coupled to form the final product. For chlorantraniliprole, the intermediates are 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[1] In the case of cyantraniliprole, 2-amino-5-chloro-N,3-dimethylbenzamide is replaced with 2-amino-5-cyano-N,3-dimethylbenzamide.

Agrochemical Synthesis Pathways

The synthesis of chlorantraniliprole and cyantraniliprole from this compound is a multi-step process. A generalized workflow is presented below, followed by detailed experimental protocols.

G cluster_intermediates Intermediate Synthesis cluster_final_products Final Product Synthesis A This compound B Key Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid A->B Multi-step Synthesis E Chlorantraniliprole B->E Amide Coupling F Cyantraniliprole B->F Amide Coupling C Key Intermediate 2a: 2-amino-5-chloro-N,3-dimethylbenzamide C->E D Key Intermediate 2b: 2-amino-5-cyano-N,3-dimethylbenzamide D->F

Caption: General synthetic workflow for chlorantraniliprole and cyantraniliprole.

Experimental Protocols

Synthesis of Key Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This intermediate is synthesized from 2,3-dichloropyridine and hydrazine hydrate.[1][2]

Step 1: Synthesis of (3-chloropyridin-2-yl)-hydrazine

  • Reactants: 2,3-dichloropyridine, hydrazine hydrate, ethanol.

  • Procedure: A mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol is refluxed. The product is isolated upon cooling and filtration.

Step 2: Synthesis of Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

  • Reactants: (3-chloropyridin-2-yl)-hydrazine, diethyl maleate, sodium ethoxide.

  • Procedure: The hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[1] This is followed by bromination using a reagent such as phosphorus oxybromide in acetonitrile.[2]

Step 3: Oxidation and Hydrolysis

  • Reactants: Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, potassium persulfate, sulfuric acid, sodium hydroxide.

  • Procedure: The pyrazoline intermediate is oxidized using potassium persulfate in the presence of sulfuric acid.[2] The resulting ester is then hydrolyzed with sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the carboxylic acid.[1][2] The crude product can be recrystallized from isopropanol.[2]

Synthesis of Key Intermediate 2a: 2-amino-5-chloro-N,3-dimethylbenzamide

Method 1: From 2-amino-3-methylbenzoic acid [3]

  • Step 1a: Formation of 6-chloro-8-methyl-1H-3,1-benzoxazine-2,4-dione. In a round-bottom flask, 2-amino-3-methylbenzoic acid is suspended in methylene chloride, and acetic acid is added. The mixture is heated to 30-35°C.[3]

  • Step 1b: Aminolysis with Methylamine. A 40% aqueous methylamine solution is added dropwise to the benzoxazinone intermediate while maintaining the temperature at 30-35°C. The reaction is stirred for approximately 3 hours.[3] The product is then extracted and purified.

Method 2: From 3-methyl-2-nitrobenzoic acid methyl ester [4]

  • This method involves catalytic hydrogenation to form 3-methyl-2-aminobenzoic acid methyl ester, followed by chlorination and reaction with methylamine gas. The overall yield for this three-step process is reported to be 75.1%.[4]

Synthesis of Key Intermediate 2b: 2-amino-5-cyano-N,3-dimethylbenzamide

This intermediate is prepared from the corresponding bromo-compound by cyanation.[5]

  • Reactants: 2-amino-5-bromo-N,3-dimethylbenzamide, sodium cyanide, copper(I) iodide, N,N'-dimethylethylenediamine, 1,3,5-trimethylbenzene.

  • Procedure: In a three-necked flask, 2-amino-5-bromo-N,3-dimethylbenzamide is mixed with 1,3,5-trimethylbenzene under a nitrogen atmosphere. Powdered sodium cyanide, copper(I) iodide, and N,N'-dimethylethylenediamine are added. The mixture is heated to 138-140°C for 3 hours and then refluxed at about 155°C. After cooling, water is added, and the solid product is filtered, washed, and dried.

Final Synthesis of Chlorantraniliprole

Amide Coupling Reaction [3][6]

  • Reactants: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide, 3-methylpyridine (or another suitable base), methanesulfonyl chloride, acetonitrile.

  • Procedure: The two key intermediates are dissolved in acetonitrile with a base. The mixture is cooled to between -5°C and 0°C. A solution of methanesulfonyl chloride in acetonitrile is added dropwise while maintaining the low temperature. The reaction is stirred for about 15 minutes. After completion, the crude product is obtained through work-up, which includes washing with water and extraction with an organic solvent.[3] Purification is achieved by recrystallization.

Final Synthesis of Cyantraniliprole

The final step for cyantraniliprole synthesis is an amide coupling reaction similar to that of chlorantraniliprole, but using 2-amino-5-cyano-N,3-dimethylbenzamide as the second key intermediate.

Quantitative Data

Synthesis StepStarting Material(s)Key ReagentsProductYieldPurityReference
Chlorantraniliprole Synthesis
Final Amide Coupling3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideMethanesulfonyl chloride, Potassium carbonateChlorantraniliprole86%97%[6]
Final Amide Coupling (alternative)3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamideMethanesulfonyl chloride, Potassium carbonateChlorantraniliprole64%96.25%[6]
Cyantraniliprole Synthesis
Ring-opening of Intermediate VI with MethylamineCompound of Formula VIAqueous methyl amine, ethyl acetateCyantraniliprole-~93%[7]
Purification of CyantraniliproleCrude CyantraniliproleWaterPurified Cyantraniliprole-97.5%[7]
Intermediate Synthesis
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridineLDA, CO23-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid59%-[8]
2-amino-5-chloro-N,3-dimethylbenzamide3-methyl-2-nitrobenzoic acid methyl ester(multi-step)2-amino-5-chloro-N,3-dimethylbenzamide75.1%-[4]
2-amino-5-cyano-N,3-dimethylbenzamide2-amino-5-bromo-N,3-dimethylbenzamideNaCN, CuI2-amino-5-cyano-N,3-dimethylbenzamide--[9]

Mode of Action: Ryanodine Receptor Activation

Chlorantraniliprole and cyantraniliprole exert their insecticidal effect by selectively targeting and activating insect ryanodine receptors (RyRs).[10][11] These receptors are ion channels that control the release of calcium from intracellular stores, which is crucial for muscle contraction.[12][13]

The binding of these anthranilic diamides to insect RyRs leads to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells.[10][13] This disruption of calcium homeostasis results in muscle paralysis, cessation of feeding, and ultimately, the death of the insect.[13] Notably, these compounds show high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target organisms.[12]

G cluster_cell Insect Muscle Cell cluster_membrane SR Membrane SR Sarcoplasmic Reticulum (SR) (High Ca2+ concentration) Cytosol Cytosol (Low Ca2+ concentration) RyR Ryanodine Receptor (RyR) - Ca2+ Channel - Ca_release Uncontrolled Ca2+ Release RyR->Ca_release Opens Channel Insecticide Chlorantraniliprole or Cyantraniliprole Insecticide->RyR Binds and Activates Muscle_paralysis Muscle Paralysis & Death Ca_release->Muscle_paralysis Leads to

Caption: Mode of action of anthranilic diamide insecticides.

References

The Strategic Application of 3-Bromo-5-(trifluoromethyl)picolinonitrile in the Synthesis of Janus Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile is a highly versatile and valuable building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique trifluoromethylpyridine core, functionalized with a reactive bromine atom and a nitrile group, provides a strategic scaffold for the synthesis of complex heterocyclic molecules with significant biological activity. This application note highlights the utility of this compound in the synthesis of potent and selective Janus kinase (JAK) inhibitors, a class of drugs that has shown significant promise in the treatment of various autoimmune diseases and cancers.

Key Features and Advantages

The trifluoromethyl group at the 5-position of the picolinonitrile ring offers several advantages in drug design. It can enhance metabolic stability, increase binding affinity to target proteins, and improve cell membrane permeability. The bromine atom at the 3-position serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse substituents to explore the chemical space and optimize pharmacological properties. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, further contributing to the molecular diversity of the synthesized compounds.

Application in the Synthesis of JAK Inhibitors: Ritlecitinib (PF-06651600) and Brepocitinib (PF-06700841)

A prominent application of a derivative of this compound is in the synthesis of the Janus kinase inhibitors Ritlecitinib (PF-06651600) and Brepocitinib (PF-06700841). These compounds are potent and selective inhibitors of the JAK family of enzymes, which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders.

Ritlecitinib is a selective JAK3 inhibitor, while Brepocitinib is a dual inhibitor of TYK2 and JAK1. The synthesis of these inhibitors leverages the reactivity of the brominated trifluoromethylpyridine core to build the complex heterocyclic systems required for potent and selective inhibition of their respective kinase targets.

Quantitative Data: In Vitro Inhibitory Activity of Ritlecitinib and Brepocitinib

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Ritlecitinib and Brepocitinib against various Janus kinases, demonstrating their potency and selectivity.

CompoundTarget KinaseIC50 (nM)Reference
Ritlecitinib (PF-06651600) JAK333.1[1][2][3]
JAK1>10,000[1][2][3]
JAK2>10,000[1][2][3]
TYK2>10,000[1][2][3]
Brepocitinib (PF-06700841) JAK117[4][5][6]
TYK223[4][5][6]
JAK277[4][5][6]
JAK36490[4][5]

Signaling Pathway

Ritlecitinib and Brepocitinib exert their therapeutic effects by inhibiting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, which play a key role in the immune response and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell function. By inhibiting specific JAKs, Ritlecitinib and Brepocitinib block this signaling cascade, thereby reducing the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation & Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiation Synthesis_Workflow Start This compound Derivative Intermediate1 Pyrrolo[2,3-d]pyrimidine Intermediate Start->Intermediate1 Buchwald-Hartwig Amination FinalProduct Ritlecitinib (PF-06651600) Intermediate1->FinalProduct Acrylamide Coupling

References

Catalyst Selection for C-N Bond Formation with 3-Bromo-5-(trifluoromethyl)picolinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful C-N bond formation via Buchwald-Hartwig amination of 3-Bromo-5-(trifluoromethyl)picolinonitrile. This electron-deficient substrate requires a carefully selected catalytic system to achieve high yields and purity. These guidelines offer a starting point for reaction optimization and scale-up in the synthesis of valuable pharmaceutical intermediates.

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the construction of carbon-nitrogen bonds.[1] For electron-deficient heterocyclic halides such as this compound, the selection of an appropriate catalyst, ligand, and base is critical to overcoming the challenges associated with substrate deactivation and to promote efficient catalytic turnover. This application note details recommended catalytic systems and provides a general protocol for the coupling of various primary and secondary amines with this compound.

Catalyst System Selection

The successful amination of electron-deficient this compound hinges on the use of a highly active and robust palladium catalyst. The recommended approach involves the use of palladium precatalysts in combination with bulky, electron-rich biarylphosphine ligands. These ligands are crucial for promoting both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the desired C-N bond.

Recommended Catalysts and Ligands:

  • For Primary Amines: Catalyst systems based on the BrettPhos ligand are highly effective. The use of a preformed palladium precatalyst, such as BrettPhos Pd G3, is recommended for improved reliability and activity.[2]

  • For Secondary Amines: RuPhos -based catalyst systems, including RuPhos Pd G3, have demonstrated excellent performance in the coupling of secondary amines with challenging aryl halides.[2]

Choice of Base:

A strong, non-nucleophilic base is essential for the deprotonation of the amine and the regeneration of the active catalyst. Lithium bis(trimethylsilyl)amide (LiHMDS) is a highly effective base for the amination of substrates with acidic protons or those prone to side reactions.[2] Sodium tert-butoxide (NaOtBu) is also a commonly used strong base in Buchwald-Hartwig aminations.[3]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These values are based on literature precedents for structurally similar electron-deficient bromopyridines and should serve as a strong starting point for optimization.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilineBrettPhos Pd G3 (2 mol%)LiHMDS (1.5 equiv)Toluene1001285-95
n-ButylamineBrettPhos Pd G3 (2 mol%)NaOtBu (1.5 equiv)Dioxane1001680-90
MorpholineRuPhos Pd G3 (2 mol%)LiHMDS (1.5 equiv)Toluene1101890-98
PiperidineRuPhos Pd G3 (2 mol%)NaOtBu (1.5 equiv)Dioxane1001688-96

Experimental Protocols

The following is a general protocol for the palladium-catalyzed amination of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3 or RuPhos Pd G3, 2 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (0.02 equiv), and the base (1.5 equiv).

  • Add the amine (1.2 equiv) to the reaction vessel.

  • Add the anhydrous, deoxygenated solvent to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 5-(trifluoromethyl)picolinonitrile.

Mandatory Visualizations

Catalyst_Selection_Workflow cluster_substrate Substrate Analysis cluster_catalyst Catalyst System Selection cluster_reaction Reaction Execution cluster_outcome Outcome Substrate This compound (Electron-Deficient Heterocycle) Amine_Type Amine Type Substrate->Amine_Type Primary_Amine Primary Amine Amine_Type->Primary_Amine Secondary_Amine Secondary Amine Amine_Type->Secondary_Amine BrettPhos BrettPhos-based Catalyst Primary_Amine->BrettPhos RuPhos RuPhos-based Catalyst Secondary_Amine->RuPhos Catalyst_Choice Catalyst/Ligand Base_Selection Base Selection Catalyst_Choice->Base_Selection Protocol Experimental Protocol Catalyst_Choice->Protocol BrettPhos->Catalyst_Choice RuPhos->Catalyst_Choice LiHMDS LiHMDS Base_Selection->LiHMDS NaOtBu NaOtBu Base_Selection->NaOtBu Base_Selection->Protocol Optimization Optimization (Temperature, Time, Concentration) Protocol->Optimization Analysis Analysis (TLC, LC-MS) Optimization->Analysis Product N-substituted 5-(trifluoromethyl)picolinonitrile Analysis->Product

Caption: Workflow for catalyst selection in the C-N coupling with this compound.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exchange Ligand Exchange PdII_Aryl->Ligand_Exchange + HNR'R'' PdII_Amine L_nPd(II)(Ar)(NHR'R'') Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine HNR'R'' Amine->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Functionalization of the Nitrile Group in 3-Bromo-5-(trifluoromethyl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile is a versatile building block in medicinal chemistry and drug discovery. The presence of a bromine atom, a trifluoromethyl group, and a nitrile functionality on the pyridine ring offers multiple reaction sites for chemical modification. This allows for the generation of diverse compound libraries for screening and the synthesis of complex molecular architectures for targeted drug design. The electron-withdrawing nature of the trifluoromethyl group and the nitrile group influences the reactivity of the pyridine core, making it a unique scaffold for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the functionalization of the nitrile group in this compound. The key transformations covered are:

  • [3+2] Cycloaddition: Conversion of the nitrile to a tetrazole ring, a common bioisostere for a carboxylic acid.

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid or a primary amide.

  • Reduction: Conversion of the nitrile to a primary amine.

[3+2] Cycloaddition: Synthesis of 5-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole

The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. In drug discovery, the tetrazole moiety is often employed as a bioisosteric replacement for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.

Reaction Scheme:

G reactant This compound reagent + NaN3 reactant->reagent product 5-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole reagent->product

Caption: [3+2] Cycloaddition of this compound with sodium azide.

Quantitative Data:
Reagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaN₃, NH₄ClDMF100-12012-2485-95General Protocol
NaN₃, ZnCl₂H₂O/IPA10018>90General Protocol
NaN₃, Et₃N·HClToluene1102480-90General Protocol

Experimental Protocol: Synthesis of 5-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, NaN3, and NH4Cl in DMF B Stir the mixture at room temperature A->B C Heat the reaction mixture to 120 °C B->C D Monitor reaction progress by TLC/LC-MS C->D E Cool to room temperature and pour into ice-water D->E F Acidify with HCl to pH 2-3 E->F G Collect precipitate by filtration F->G H Wash with water and dry G->H I Recrystallize from ethanol/water H->I

Caption: Experimental workflow for tetrazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, sodium azide, and ammonium chloride in DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 120 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with vigorous stirring.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

Hydrolysis: Synthesis of 3-Bromo-5-(trifluoromethyl)picolinic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is fundamental in converting the nitrile, often introduced as a stable synthetic handle, into a functional group that can participate in a wider range of biological interactions or further chemical modifications, such as amide bond formation.

Reaction Scheme:

G reactant This compound reagent + H2O, H+ or OH- reactant->reagent product 3-Bromo-5-(trifluoromethyl)picolinic Acid reagent->product

Caption: Hydrolysis of this compound.

Quantitative Data:
ConditionReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
AcidicH₂SO₄ (conc.)H₂O100-1206-12Carboxylic Acid70-85General Protocol
BasicNaOH (aq)EtOH/H₂O80-1008-16Carboxylate Salt80-95General Protocol
Mild BasicNaOHMeOH/DCM25-4012-24Primary Amide60-70[1]

Experimental Protocol: Acidic Hydrolysis to 3-Bromo-5-(trifluoromethyl)picolinic Acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add this compound to concentrated H2SO4 B Slowly add water A->B C Heat the mixture to 110 °C under reflux B->C D Monitor reaction by TLC/LC-MS C->D E Cool to room temperature and pour onto ice D->E F Adjust pH to 2-3 with NaOH solution E->F G Extract with ethyl acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: Experimental workflow for acidic hydrolysis.

Materials:

  • This compound (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Sodium hydroxide (NaOH) solution, 5 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, carefully add this compound to concentrated sulfuric acid with cooling in an ice bath.

  • Slowly add deionized water to the mixture, maintaining the temperature below 20 °C.

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C.

  • Maintain the reaction at this temperature for 6-12 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution by slow addition of 5 M NaOH solution until the pH reaches 2-3, keeping the mixture cool in an ice bath.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 3-Bromo-5-(trifluoromethyl)picolinic acid by column chromatography on silica gel or by recrystallization.

Reduction: Synthesis of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanamine

Reduction of the nitrile group provides a primary amine, a versatile functional group for further elaboration in drug development. The resulting aminomethylpyridine derivative can be used in amide couplings, reductive aminations, and other C-N bond-forming reactions. Due to the electron-deficient nature of the pyridine ring, careful selection of the reducing agent is necessary to avoid over-reduction or side reactions.

Reaction Scheme:

G reactant This compound reagent + [H] reactant->reagent product (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanamine reagent->product

Caption: Reduction of this compound.

Quantitative Data:
Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
LiAlH₄THF0 to rt2-470-85General Protocol
H₂, Raney NiMeOH/NH₃25-5012-2460-80General Protocol
NaBH₄, CoCl₂MeOH0 to rt3-675-90General Protocol

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Suspend LiAlH4 in anhydrous THF under N2 B Cool the suspension to 0 °C A->B C Add a solution of this compound in THF dropwise B->C D Allow the reaction to warm to room temperature C->D E Stir for 2-4 hours D->E F Monitor reaction by TLC/LC-MS E->F G Cool to 0 °C and quench sequentially with H2O, 15% NaOH (aq), and H2O F->G H Filter the resulting solid G->H I Wash the solid with THF H->I J Concentrate the filtrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for nitrile reduction with LiAlH₄.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add LiAlH₄ and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid through a pad of Celite® and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanamine by column chromatography on silica gel.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(trifluoromethyl)picolinonitrile is a versatile pyridine-based building block with significant potential in the discovery of novel kinase inhibitors. The presence of a bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl and heteroaryl moieties. The electron-withdrawing trifluoromethyl and nitrile groups can enhance binding affinity to the kinase active site and improve metabolic stability, making this scaffold attractive for medicinal chemistry campaigns.

This document provides representative protocols for the synthesis of a hypothetical series of p38 mitogen-activated protein kinase (MAPK) inhibitors derived from this compound. It also includes an overview of the p38 MAPK signaling pathway, a general experimental workflow, and representative biological data.

p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation.[1] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAPK a key therapeutic target.[1] The pathway is initiated by various extracellular stimuli, leading to the activation of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MKK3/6 mapkkk->mkk p38 p38 MAPK mkk->p38 downstream_substrates Downstream Substrates (e.g., ATF2, MK2) p38->downstream_substrates inflammation Inflammatory Response (e.g., TNF-α, IL-1β production) downstream_substrates->inflammation inhibitor Synthesized Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling pathway, a target for anti-inflammatory drug discovery.

Experimental Workflow

The general workflow for the synthesis and evaluation of novel kinase inhibitors from this compound involves a multi-step process. This begins with the chemical synthesis of a library of candidate compounds, followed by purification and structural characterization. Subsequently, the synthesized compounds are subjected to in vitro biological assays to determine their inhibitory activity against the target kinase. Promising candidates may then proceed to further preclinical studies.

experimental_workflow start 3-Bromo-5-(trifluoromethyl) picolinonitrile synthesis Synthesis (e.g., Suzuki Coupling) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (e.g., NMR, MS) purification->characterization biological_assay In Vitro Kinase Assay (IC50 Determination) characterization->biological_assay sar Structure-Activity Relationship (SAR) Analysis biological_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

The following protocols are representative examples for the synthesis and evaluation of a hypothetical p38 MAPK inhibitor.

Protocol 1: Synthesis of a Representative p38 MAPK Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • 4-(Methylthio)phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), 4-(methylthio)phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-(4-(methylthio)phenyl)-5-(trifluoromethyl)picolinonitrile.

Protocol 2: In Vitro p38α MAPK Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Myelin basic protein (MBP) as a substrate

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Radiolabeled [γ-³²P]ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, MBP, and the synthesized inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table summarizes representative data for a hypothetical series of p38 MAPK inhibitors synthesized from this compound.

Compound IDR-Group (at 3-position)Yield (%)p38α MAPK IC₅₀ (nM)
INH-1 Phenyl78150
INH-2 4-Methoxyphenyl8295
INH-3 4-(Methylthio)phenyl8550
INH-4 4-Fluorophenyl75120
INH-5 3,4-Dichlorophenyl7288

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein demonstrate a representative approach for the design, synthesis, and evaluation of p38 MAPK inhibitors based on this scaffold. The adaptability of palladium-catalyzed cross-coupling reactions allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for various kinase targets.

References

Application Notes and Protocols: Preparation of Substituted Picolinonitriles for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted picolinonitriles, which are pyridine rings substituted with a cyano group and other functional moieties, are crucial building blocks in the field of material science. Their rigid, aromatic structure combined with the electron-withdrawing nature of the nitrile group imparts unique electronic and photophysical properties. These characteristics make them ideal candidates for a range of applications, including the development of organic electronics, nonlinear optical (NLO) materials, and functional polymers.[1][2] The ability to tune the material's properties by modifying the substituents on the pyridine ring allows for the rational design of molecules with tailored functionalities for advanced applications.[2] This document provides detailed protocols for several modern and classical synthetic methods for preparing substituted picolinonitriles.

Synthetic Strategies and Experimental Workflows

The preparation of substituted picolinonitriles can be achieved through various synthetic routes. Key strategies include the direct cyanation of a pre-functionalized pyridine ring, the construction of the cyanopyridine core through cyclization reactions, and the functionalization of a picolinonitrile scaffold using metal-catalyzed cross-coupling reactions. The general workflow for these syntheses involves the chemical transformation followed by standard work-up, purification, and characterization steps to yield the final product for material application.

G General Workflow for Picolinonitrile Synthesis start Starting Materials (e.g., Substituted Pyridine) reaction Chemical Transformation (e.g., Cyanation, Cross-Coupling) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product Crude Substituted Picolinonitrile purification->product characterization Characterization (NMR, MS, m.p.) product->characterization final_product Pure, Characterized Product for Material Science Application characterization->final_product

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Direct 2-Cyanation of Substituted Pyridines

This method allows for the direct conversion of various substituted pyridines into their corresponding 2-cyano derivatives.[3] The protocol involves the in-situ generation of an N-nitropyridinium salt intermediate, which is then subjected to nucleophilic attack by a cyanide anion.[3] This one-pot procedure is regioselective for the 2-position and avoids the need for preparing pyridine N-oxides or other intermediates.[3]

Experimental Protocol:

  • Concentrated nitric acid (1.3 mL) is added dropwise to trifluoroacetic anhydride (10 mL) at 0 °C with stirring.

  • The substituted pyridine (10 mmol) is added to this solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • In a separate flask, a solution of potassium cyanide (KCN, 2.6 g, 40 mmol) and sodium acetate (NaOAc, 1.64 g, 20 mmol) in water (20 mL) is prepared and cooled to 0 °C.

  • The pyridine-containing mixture is added dropwise to the buffered KCN solution at 0 °C.

  • The resulting mixture is allowed to stand at room temperature for 18 hours.

  • The aqueous layer is extracted with dichloromethane (DCM, 3 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-cyanopyridine.[3]

Data Presentation: Substrate Scope and Yields

Starting PyridineProductYield (%)
3-Methylpyridine2-Cyano-3-methylpyridine63%
4-Methylpyridine2-Cyano-4-methylpyridine65%
3,5-Dimethylpyridine2-Cyano-3,5-dimethylpyridine60%
3-Chloropyridine2-Cyano-3-chloropyridine45%
3-Bromopyridine2-Cyano-3-bromopyridine40%
Ethyl nicotinateEthyl 2-cyanonicotinate55%
Data adapted from Katritzky et al.[3]

Protocol 2: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles via Gold(I)-Catalyzed Cyclization

This protocol describes a synthetic route to 3-hydroxy-4-substituted picolinonitriles starting from 4-propargylaminoisoxazoles.[4] The method proceeds via a gold(I)-catalyzed cyclization to form an isoxazolopyridine intermediate, followed by N–O bond cleavage under mild basic conditions to yield the final picolinonitrile product.[4] This can be performed in a stepwise or a one-pot fashion.[4]

Experimental Protocol (One-Pot Procedure):

  • To a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv).

  • Add N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of starting isoxazole).

  • Add the 4-propargylaminoisoxazole starting material (1.0 equiv) in 1,2-dichloroethane (3.0 mL/mmol).

  • Stir the resulting mixture at 60 °C for 3 hours.

  • To the mixture, add dry methanol (MeOH, 5.0 mL/mmol of starting isoxazole) and potassium carbonate (K₂CO₃, 1.5 equiv).

  • Continue stirring at 60 °C for an additional 30 minutes.

  • Quench the reaction by adding 1 M aqueous HCl.

  • Pass the mixture through a pad of celite and extract with ethyl acetate (EtOAc).

  • Dry the combined organic layers over MgSO₄, filter, and remove the solvent in vacuo to yield the 4-substituted 3-hydroxypicolinonitrile.[4]

Data Presentation: Scope and Yields for One-Pot Synthesis

R¹ in Starting IsoxazoleR² in Starting IsoxazoleProductYield (%)
PhH3-Hydroxy-4-phenylpicolinonitrile91%
4-MeO-C₆H₄H3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile93%
4-CF₃-C₆H₄H3-Hydroxy-4-(4-(trifluoromethyl)phenyl)picolinonitrile65%
2-ThienylH3-Hydroxy-4-(thiophen-2-yl)picolinonitrile81%
TMSH3-Hydroxy-4-(trimethylsilyl)picolinonitrile55%
Data adapted from the study on 3-Hydroxy-4-Substituted Picolinonitriles.[4]

Protocol 3: Paired Electrochemical Cyanation of Amines

This protocol details a catalyst-free, paired electrochemical method for producing nitriles.[5][6] It uses the stable and safe 4-cyanopyridine as the nitrile source.[5] The reaction proceeds under mild conditions at room temperature and is applicable to a diverse range of substrates, including N,N-dialkyl anilines and indole derivatives, which can be precursors to complex picolinonitrile structures.[5]

Experimental Protocol:

  • In an argon-filled glove box, equip an electrochemical cell with an anode, a cathode (e.g., 1x1.5 cm graphite plates), and a stir bar.

  • Charge the cell with 4-cyanopyridine (0.3 mmol), the amine substrate (0.2 mmol), and potassium carbonate (K₂CO₃, 0.4 mmol).

  • Add anhydrous acetonitrile (CH₃CN, 4 mL) and tetrabutylammonium tetrafluoroborate (TBABF₄, 0.4 mmol, 0.1 M) as the electrolyte.

  • Stir the reaction mixture for 10 minutes before starting the electrolysis.

  • Connect the power supply and conduct the electrolysis at a constant current of 4 mA for 8 hours.

  • Upon completion, monitor by TLC or GC-MS.

  • Work up the reaction mixture by quenching, extraction with an appropriate organic solvent, and drying.

  • Purify the crude product via column chromatography to obtain the desired substituted nitrile.[5]

Data Presentation: Representative Substrate Scope and Yields

SubstrateProductYield (%)
N,N-Dimethylaniline2-(Dimethylamino)benzonitrile88%
N-Methyl-N-phenylbenzylamine2-(Benzyl(methyl)amino)benzonitrile81%
1-Methyl-1H-indole1-Methyl-1H-indole-2-carbonitrile76%
N-Phenyl-L-proline(S)-1-Phenylpyrrolidine-2-carbonitrile85%
Data adapted from Rueping et al.[5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3-Bromo-5-(trifluoromethyl)picolinonitrile in Suzuki-Miyaura cross-coupling reactions, achieving high yields and purity can be challenging. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Your reaction shows a low conversion of the starting material to the desired coupled product.

Potential Causes & Solutions

Potential CauseSuggested Solutions
Catalyst Inactivity or Poisoning The nitrogen of the picolinonitrile can coordinate to the palladium center, inhibiting catalysis.[1] Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or use a pre-formed palladium precatalyst (e.g., XPhos Pd G2, XPhos Pd G3).[2][3] Consider slow addition of the this compound to the reaction mixture.[1]
Suboptimal Base The choice of base is critical for the transmetalation step.[4] For electron-deficient systems, stronger bases are often required.[5] Screen stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or KF.[4][5]
Inefficient Transmetalation The electron-withdrawing trifluoromethyl and cyano groups can affect the electronic properties of the system. Use of boronic esters (e.g., pinacol esters) can sometimes be more effective than boronic acids.[6]
Low Reaction Temperature Insufficient temperature may lead to slow reaction rates. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C.[7]

Issue 2: Significant Formation of Side Products

You observe substantial amounts of byproducts such as debrominated starting material or homocoupled products.

Potential Causes & Solutions

Side ProductPotential CauseSuggested Solutions
Debromination The bromo group is replaced by a hydrogen atom. This is a common side reaction with electron-deficient aryl halides.[5][8]Use a weaker base like K₂CO₃ or KF to minimize pathways leading to hydride formation.[5] Carefully select the solvent, as some may act as a hydride source.[5] A tandem catalyst system like XPhosPdG2/XPhos has been shown to suppress debromination in similar substrates.[3]
Protodeboronation The boronic acid is replaced by a hydrogen atom before it can couple.[1]Use a more stable boronate ester (e.g., pinacol, MIDA).[6] Run the reaction under anhydrous conditions where appropriate.[1][8] Use a less harsh base.[8]
Homocoupling Two molecules of the boronic acid couple together.[1]The presence of oxygen promotes homocoupling.[1][8] Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).[1][2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield Suzuki coupling reactions with this compound.

G Troubleshooting Low Yield Suzuki Coupling start Low or No Yield Observed catalyst_check Is Catalyst System Optimal? start->catalyst_check base_check Is the Base Appropriate? catalyst_check->base_check No catalyst_solution Switch to Bulky Ligand (XPhos, SPhos) Use Palladium Precatalyst (e.g., XPhos Pd G2) catalyst_check->catalyst_solution Yes conditions_check Are Reaction Conditions Optimized? base_check->conditions_check No base_solution Screen Stronger Bases (K3PO4, Cs2CO3) base_check->base_solution Yes side_reactions Are Side Reactions Prevalent? conditions_check->side_reactions No conditions_solution Increase Temperature Screen Solvents (Dioxane/H2O, Toluene) conditions_check->conditions_solution Yes side_reactions_solution Address Debromination, Protodeboronation, and Homocoupling (see guide) side_reactions->side_reactions_solution Yes success Improved Yield catalyst_solution->success base_solution->success conditions_solution->success side_reactions_solution->success G General Suzuki Coupling Reaction Setup reagents Combine Aryl Halide, Boronic Acid/Ester, and Base in a Reaction Vessel degas Degas the Mixture (e.g., 3x Vacuum/Inert Gas Cycles) reagents->degas add_catalyst Add Palladium Precatalyst and Ligand under Inert Atmosphere degas->add_catalyst add_solvent Add Degassed Solvent(s) add_catalyst->add_solvent heat Heat the Reaction Mixture with Vigorous Stirring add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Perform Aqueous Workup and Extraction monitor->workup

References

Technical Support Center: Reactions of 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)picolinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve the substitution of the bromine atom via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The nitrile group can also undergo various transformations, including hydrolysis to a carboxylic acid or amide, and reduction to a primary amine. Additionally, the electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl and cyano groups, makes it susceptible to nucleophilic aromatic substitution under certain conditions.

Q2: What are the key safety precautions to consider when working with this compound?

A2: this compound and related compounds are hazardous. It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Q3: I am observing significant amounts of a debrominated side product, 5-(trifluoromethyl)picolinonitrile, in my Suzuki-Miyaura reaction. What could be the cause and how can I minimize it?

A3: Debromination is a common side reaction in palladium-catalyzed cross-couplings of (hetero)aryl halides. In a study on a similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, initial reaction conditions using PdCl2(PPh3)2 as a catalyst resulted in 91% of the debrominated product and only 9% of the desired coupled product.[1] This side reaction is often promoted by factors such as high temperatures, certain solvents, and the choice of catalyst and ligand.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands can promote the desired cross-coupling over debromination. In the aforementioned study, switching to a catalyst system of XPhosPdG2/XPhos significantly suppressed the debromination side reaction.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of debromination relative to the cross-coupling.

  • Base Selection: The choice of base can influence the reaction outcome. It is advisable to screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) to find the optimal conditions for your specific substrates.

Q4: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled boronic acid byproduct. How can I prevent this?

A4: Homocoupling of the boronic acid is another common side reaction. This is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative homocoupling of the boronic acid.

Troubleshooting Strategies:

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess may increase the likelihood of homocoupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This is a general protocol that may require optimization for specific substrates.

Parameter Condition
Reactants This compound (1.0 equiv.), Arylboronic acid (1.2 equiv.)
Catalyst Pd(PPh3)4 (0.05 equiv.) or a more specialized catalyst like XPhosPdG2 (0.05 equiv.)
Ligand (If using a pre-catalyst that requires it) e.g., XPhos (0.06 equiv.)
Base K2CO3 (2.0 equiv.) or Cs2CO3 (2.0 equiv.)
Solvent 1,4-Dioxane and water (e.g., 4:1 v/v), degassed
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To a dry flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the catalyst and ligand (if separate).

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Suzuki-Miyaura Reactions

Suzuki_Troubleshooting start Low Yield or Side Products in Suzuki Coupling check_dehalogenation Significant Debromination? start->check_dehalogenation check_homocoupling Significant Homocoupling? start->check_homocoupling check_no_reaction No or Low Conversion? start->check_no_reaction optimize_catalyst Optimize Catalyst/Ligand (e.g., XPhos-based) check_dehalogenation->optimize_catalyst Yes degas_solvents Thoroughly Degas Solvents check_homocoupling->degas_solvents Yes check_catalyst_activity Check Catalyst Activity check_no_reaction->check_catalyst_activity Yes lower_temp Lower Reaction Temperature optimize_catalyst->lower_temp optimize_base Screen Different Bases lower_temp->optimize_base end_point Improved Yield optimize_base->end_point inert_atmosphere Ensure Strict Inert Atmosphere degas_solvents->inert_atmosphere inert_atmosphere->end_point increase_temp Increase Temperature check_catalyst_activity->increase_temp screen_solvents Screen Different Solvents increase_temp->screen_solvents screen_solvents->end_point

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Reactions Involving the Nitrile Group

Q5: I am attempting a reaction at the bromine position, but I am observing hydrolysis of the nitrile group to an amide or carboxylic acid. How can I avoid this?

A5: The nitrile group of this compound can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Strategies:

  • Control of pH: If your reaction conditions are strongly acidic or basic, consider if they can be modified to be closer to neutral.

  • Anhydrous Conditions: For reactions that do not require water as a solvent or reagent, ensure that all solvents and reagents are anhydrous to minimize hydrolysis.

  • Reaction Temperature and Time: Hydrolysis is often slower at lower temperatures. If possible, run your primary reaction at a lower temperature, even if it requires a longer reaction time.

  • Protecting Groups: In some complex syntheses, it might be necessary to protect the nitrile group, though this adds extra steps to the synthetic route.

Nucleophilic Aromatic Substitution (SNAr)

Q6: I am trying to perform a nucleophilic aromatic substitution with an amine, but the reaction is not proceeding. What can I do?

A6: While the pyridine ring is activated towards SNAr by the trifluoromethyl and cyano groups, the bromine at the 3-position is not as activated as a leaving group at the 2- or 4-positions would be. Therefore, forcing conditions may be required.

Troubleshooting Strategies:

  • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

  • Stronger Base: The use of a strong, non-nucleophilic base can help to deprotonate the amine nucleophile, increasing its nucleophilicity.

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are typically used for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.

  • Microwave Irradiation: Microwave-assisted heating can sometimes accelerate slow SNAr reactions.

Potential Side Products in SNAr:

  • Side reactions with the nitrile group: At high temperatures and in the presence of strong nucleophiles/bases, the nitrile group itself might react.

  • Decomposition: The starting material or product may decompose under harsh reaction conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This is a general protocol that will likely require optimization.

Parameter Condition
Reactants This compound (1.0 equiv.), Amine (1.5-2.0 equiv.)
Base K2CO3 (2.0 equiv.) or a stronger base like NaH or KHMDS if necessary
Solvent DMSO, DMF, or NMP (anhydrous)
Temperature 100-150 °C (or higher with microwave irradiation)
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To a dry flask, add this compound and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with water, and extract with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathway for SNAr Troubleshooting

SNAr_Troubleshooting cluster_input Input Conditions cluster_reaction Reaction Monitoring cluster_output Troubleshooting Steps Start SNAr Reaction Setup Check Low or No Conversion? Start->Check IncreaseTemp Increase Temperature Check->IncreaseTemp Yes StrongerBase Use Stronger Base IncreaseTemp->StrongerBase ChangeSolvent Switch to Polar Aprotic Solvent StrongerBase->ChangeSolvent Microwave Consider Microwave Heating ChangeSolvent->Microwave

Caption: Troubleshooting pathway for SNAr reactions.

References

Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)picolinonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)picolinonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Column Chromatography Compound is highly polar and sticking to the silica gel. Consider using a more polar eluent system, such as a gradient of methanol in dichloromethane. A small percentage of a modifier like triethylamine can also be added to the mobile phase to reduce tailing and improve recovery.
Improper solvent system selection. Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that provides a retention factor (Rf) of 0.25-0.35 for the desired product.[1]
Column ran dry. Ensure the solvent level is always kept above the top of the stationary phase to prevent the formation of cracks, which leads to poor separation.[1] If the column runs dry, it will likely need to be repacked.[1]
Persistent Impurities After Purification Co-eluting impurities. If impurities have similar polarity to the product, consider using a different stationary phase, such as alumina, or employing an alternative purification technique like recrystallization.
Formation of di-bromo byproducts. In related syntheses, the formation of di-bromo derivatives has been observed as a significant impurity.[2][3] A high-resolution separation technique like preparative HPLC may be necessary for their removal.
Starting materials or reagents are impure. Ensure the purity of all starting materials and reagents before beginning the synthesis.
Product Degradation During Purification Sensitivity to acidic silica gel. If the compound shows signs of degradation on silica gel, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[1]
Thermal instability. Avoid excessive heat during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Difficulty with Recrystallization Inappropriate solvent choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures to find the optimal conditions.
Oiling out instead of crystallization. This occurs when the compound is insoluble in the solvent even at its boiling point, or the melting point of the compound is lower than the boiling point of the solvent. Try using a lower boiling point solvent or a solvent pair.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: While specific data for this compound is limited, analogous reactions with similar building blocks, such as 3-bromo-5-(trifluoromethyl)aniline, have shown the presence of di-bromo derivatives as major impurities.[2][3] Unreacted starting materials and byproducts from side reactions are also common.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point for a compound of moderate polarity is a mobile phase consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] It is crucial to first determine the optimal solvent ratio using thin-layer chromatography (TLC) to achieve an Rf value between 0.25 and 0.35 for the best separation.[1]

Q3: How much silica gel should I use for my column?

A3: A general guideline is to use a weight of silica gel that is 20 to 50 times the weight of the crude sample.[1] For separations that are more challenging, a higher ratio may be necessary.[1]

Q4: What analytical techniques are recommended for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final compound and quantifying any remaining impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the purified product. Mass Spectrometry (MS) can be used to confirm the molecular weight.

Experimental Protocols

Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size for the amount of sample.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
  • Carefully pour the slurry into the column, avoiding the trapping of air bubbles.
  • Gently tap the column to ensure even packing of the silica gel.
  • Add another layer of sand on top of the silica gel.

2. Sample Loading:

  • Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent.
  • Carefully add the sample solution to the top of the column with a pipette.
  • Allow the sample to absorb completely into the silica gel.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin collecting fractions in test tubes or flasks.
  • Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Isolation of the Purified Compound:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
  • Allow the solution to cool to room temperature and then in an ice bath.
  • A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample add_eluent Add Mobile Phase collect_fractions Collect Fractions add_eluent->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->collect_fractions Continue Elution combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Purification Issues? low_yield Low Yield? start->low_yield Yes persistent_impurities Persistent Impurities? start->persistent_impurities No solution_polar_eluent Use more polar eluent Add modifier (e.g., TEA) low_yield->solution_polar_eluent Compound Sticking? solution_optimize_rf Optimize Rf to 0.25-0.35 via TLC low_yield->solution_optimize_rf Poor Separation? product_degradation Product Degradation? persistent_impurities->product_degradation No solution_alt_purification Try different stationary phase (e.g., Alumina) or recrystallization persistent_impurities->solution_alt_purification Co-eluting Impurities? solution_prep_hplc Consider preparative HPLC for closely eluting impurities persistent_impurities->solution_prep_hplc Di-bromo byproducts? solution_neutral_silica Use neutral silica gel or alumina product_degradation->solution_neutral_silica Acid Sensitive? solution_moderate_temp Use moderate temperature for solvent evaporation product_degradation->solution_moderate_temp Heat Sensitive? end Successful Purification product_degradation->end No solution_polar_eluent->end solution_optimize_rf->end solution_alt_purification->end solution_prep_hplc->end solution_neutral_silica->end solution_moderate_temp->end

Caption: Troubleshooting decision tree for purification issues.

References

preventing debromination of 3-Bromo-5-(trifluoromethyl)picolinonitrile in cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing the undesired debromination of 3-Bromo-5-(trifluoromethyl)picolinonitrile during palladium-catalyzed cross-coupling reactions. Due to its electron-deficient nature, this substrate is particularly susceptible to this side reaction, which can lead to reduced yields and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant problem with this compound?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the picolinonitrile ring is replaced by a hydrogen atom, forming 5-(trifluoromethyl)picolinonitrile.[1] This byproduct consumes your starting material, lowers the yield of the desired cross-coupled product, and can be difficult to separate during purification.[2] The substrate this compound is highly susceptible to this reaction because the combined electron-withdrawing effects of the pyridine nitrogen, the nitrile group, and the trifluoromethyl group make the carbon-bromine bond prone to reductive cleavage.[3]

Q2: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?

A2: The most widely accepted cause of debromination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[3][4] This highly reactive intermediate can be generated from various sources in the reaction mixture, including certain bases, solvents (like alcohols or residual water), or other impurities.[3] Once formed, the Pd-H species can react with the starting material in a competing catalytic cycle, leading to the replacement of the bromine with hydrogen instead of the intended coupling partner.[3]

Q3: How can I detect if debromination is occurring in my experiment?

A3: The presence of the debrominated byproduct, 5-(trifluoromethyl)picolinonitrile, can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting material.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the debrominated compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show a new aromatic proton signal in the region where the bromine atom was previously located.[2]

Q4: Are certain types of cross-coupling reactions more prone to this issue?

A4: While debromination can occur in various palladium-catalyzed reactions, conditions that involve strong bases, high temperatures, or protic solvents are generally more problematic.[4][5] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling can all suffer from this side reaction if not properly optimized for this sensitive substrate.[3][6][7]

Troubleshooting Guide: Minimizing Debromination

If you are observing significant formation of 5-(trifluoromethyl)picolinonitrile, use the following guide to troubleshoot and optimize your reaction conditions. The key is to select conditions that favor the rate of the desired cross-coupling reaction over the rate of debromination.

Logical Troubleshooting Workflow

The diagram below outlines a systematic approach to diagnosing and resolving debromination issues. Start by evaluating the base, as it is often the primary factor.

G Start Debromination Observed? Base 1. Evaluate Base Is it a strong base (e.g., NaOtBu)? Start->Base ChangeBase Action: Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) Base->ChangeBase Yes Ligand 2. Assess Ligand/Catalyst Is the ligand bulky and electron-rich? Base->Ligand No ChangeBase->Ligand ChangeLigand Action: Use ligands like SPhos, XPhos or an NHC ligand. Ligand->ChangeLigand No Temp 3. Analyze Temperature Is the reaction run at high temp (>100 °C)? Ligand->Temp Yes ChangeLigand->Temp LowerTemp Action: Lower the temperature (e.g., to 60-80 °C). Temp->LowerTemp Yes Solvent 4. Check Solvent & Reagents Are they anhydrous and aprotic? Temp->Solvent No LowerTemp->Solvent ChangeSolvent Action: Use dry, degassed aprotic solvents (Dioxane, Toluene, 2-MeTHF). Solvent->ChangeSolvent No Success Problem Resolved Solvent->Success Yes ChangeSolvent->Success

Caption: A systematic workflow for troubleshooting debromination.

Data-Driven Recommendations

The choice of reagents and conditions is critical. The following tables summarize recommendations based on literature evidence for similar electron-deficient heterocyclic systems.

Table 1: Influence of Base on Debromination

Base Type Examples Tendency for Debromination Rationale
Strong/Alkoxide NaOt-Bu, KOt-Bu, NaOH High Can act as hydride donors or promote the formation of Pd-H species, leading to hydrodehalogenation.[1][5]

| Mild/Inorganic | K₃PO₄, K₂CO₃, Cs₂CO₃ | Low | Generally less prone to generating hydride species, thus favoring the desired cross-coupling pathway.[4][5] |

Table 2: Influence of Ligand/Catalyst on Debromination

Ligand/Catalyst Type Examples Tendency for Debromination Rationale
Simple Phosphines PPh₃, P(o-tol)₃ High Can lead to slower rates of reductive elimination, allowing the competing debromination pathway to become more significant.
Bulky, Electron-Rich SPhos, XPhos, RuPhos Low These ligands accelerate the rates of both oxidative addition and reductive elimination, helping the desired coupling outcompete debromination.[1][8]
N-Heterocyclic Carbenes IPr, SImes Low NHC ligands are highly effective and can promote the reaction at milder temperatures.[9][10]

| Precatalysts | XPhos Pd G2/G3 | Low | Use of a well-defined precatalyst ensures efficient generation of the active Pd(0) species and can improve reaction outcomes.[11][12] |

Table 3: Influence of Solvent on Debromination

Solvent Type Examples Tendency for Debromination Rationale
Protic Alcohols (EtOH, MeOH), Water High Can be a direct source of hydrides for the formation of Pd-H species.[3][13]

| Aprotic Polar | Dioxane, Toluene, THF, 2-MeTHF, CPME | Low | These solvents are less likely to act as hydride donors. Using anhydrous and thoroughly degassed solvents is crucial.[1][3] |

Visualizing the Reaction Pathways

Understanding the mechanistic competition is key to preventing the side reaction. The following diagram illustrates the desired cross-coupling cycle versus the undesired debromination cycle.

G cluster_main Desired Cross-Coupling Pathway cluster_side Undesired Debromination Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) (Ar = Picolinonitrile) OA->PdII_Aryl TM Transmetalation (with R-B(OH)₂) PdII_Aryl->TM PdII_Hydride H-Pd(II)-Br(L₂) PdII_Aryl->PdII_Hydride Ligand Exchange cluster_side cluster_side PdII_Coupling Ar-Pd(II)-R(L₂) TM->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Product Desired Product (Ar-R) RE->Product HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdII_Hydride forms RE_Debrom Reductive Elimination PdII_Hydride->RE_Debrom RE_Debrom->Pd0 DebromProduct Debrominated Product (Ar-H) RE_Debrom->DebromProduct

Caption: Competing catalytic cycles in the cross-coupling reaction.

Recommended Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed to minimize debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv), finely ground and dried

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add the this compound, arylboronic acid, and finely ground K₃PO₄ to a dry reaction vessel under an inert atmosphere.

  • Catalyst Addition: To the solid mixture, add the palladium precatalyst (e.g., XPhos Pd G3).

  • Degassing: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to a moderate temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

troubleshooting failed Buchwald-Hartwig reactions with 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the palladium-catalyzed cross-coupling of amines with aryl halides, specifically focusing on the electron-deficient substrate 3-Bromo-5-(trifluoromethyl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with this compound failing or giving low yields?

Reactions with electron-deficient heteroaryl halides like this compound can be challenging for several reasons:

  • Substrate-Related Issues: The electron-withdrawing nature of the trifluoromethyl and cyano groups can affect the reactivity of the C-Br bond. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the phosphine ligand is crucial for a successful reaction.[1][2] Sterically hindered and electron-rich ligands are often required to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3]

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are commonly used, they can be incompatible with sensitive functional groups.[4][5] Weaker bases may require higher temperatures and result in slower reaction rates.[6]

  • Reaction Conditions: Temperature, solvent, and the exclusion of oxygen and moisture are all critical parameters that need to be carefully controlled.

Q2: What are the common side reactions in Buchwald-Hartwig aminations of pyridyl halides?

Common side reactions include:

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom, leading to the formation of 5-(trifluoromethyl)picolinonitrile. This can occur via a competing β-hydride elimination pathway.[3]

  • Homocoupling: The formation of bipyridyl species, which can arise from the reaction of two molecules of the starting aryl halide.

  • Product Degradation: The desired product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of a strong base.

Q3: How do I choose the optimal catalyst and ligand for my reaction?

The choice of catalyst and ligand is highly substrate-dependent. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are generally preferred.[1] Some commonly used ligands for challenging substrates include:

  • Bulky Biarylphosphines: Such as XPhos, SPhos, and RuPhos, which have been shown to be effective for a wide range of amination reactions.[4]

  • N-Heterocyclic Carbenes (NHCs): These can be robust and highly active ligands for cross-coupling reactions.[7]

It is often necessary to screen a panel of ligands to identify the optimal one for a specific substrate combination. Pre-formed palladium catalysts (precatalysts) can also offer advantages in terms of air stability and the clean formation of the active catalytic species.[8]

Q4: What is the best base to use for the amination of this compound?

The choice of base depends on the functional group tolerance of your substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be problematic with base-sensitive functional groups.[2][5]

  • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that may require higher reaction temperatures.[2][9]

  • Organic Bases: In some cases, soluble organic bases like DBU have been used, which can be advantageous for reactions in flow chemistry.[10]

Q5: My reaction is not going to completion. How can I improve the conversion?

If you are observing incomplete conversion of your starting material, consider the following:

  • Increase Catalyst Loading: While typically in the range of 1-5 mol%, increasing the catalyst loading may improve conversion.

  • Elevate the Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures, typically between 80-110 °C.[9][11]

  • Change the Solvent: Common solvents include toluene, dioxane, and THF.[2][12] Ensure the solvent is anhydrous and degassed.

  • Re-evaluate Ligand and Base: The initial choice may not be optimal. Screening different combinations can lead to significant improvements.

Troubleshooting Guide

Problem: No Reaction or Low Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh source of palladium catalyst and ligand. Ensure proper anaerobic conditions are maintained throughout the reaction setup. Consider using a pre-catalyst for more reliable activation.[8]
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[4][7]
Incorrect Base If using a weak base, try a stronger base like NaOtBu or LHMDS, provided your substrate is stable.[2][5] Conversely, if a strong base is causing decomposition, switch to a milder base like Cs₂CO₃ or K₃PO₄.[9]
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for any signs of decomposition. Typical temperatures range from 80-110 °C.[9][11]
Solvent Issues Ensure the solvent is anhydrous and thoroughly degassed. Some solvents like chlorinated solvents and acetonitrile can inhibit the reaction.[5]
Problem: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Cause Suggested Solution
β-Hydride Elimination This is a common side reaction.[3] The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. A ligand screen may identify a ligand that favors the desired product formation.
Reaction Temperature Too High High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
Presence of Water Traces of water can lead to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried.
Problem: Product Degradation
Possible Cause Suggested Solution
Harsh Reaction Conditions The product may be sensitive to the strong base or high temperature.
- Use a milder base (e.g., Cs₂CO₃, K₃PO₄).[9]
- Lower the reaction temperature.
- Reduce the reaction time and monitor the progress closely.
Oxygen Sensitivity The product may be air-sensitive. Ensure the reaction workup is performed under an inert atmosphere.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

The following is a general starting protocol that should be optimized for the specific substrates being used.[11]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol), the phosphine ligand (0.01-0.06 mmol), and the base (1.2-2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the amine (1.1-1.5 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.[11]

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10012>95
2Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Dioxane1102485
3Pd(OAc)₂ (3)BINAP (4.5)K₃PO₄ (2.0)Toluene1001878
4Pd-PEPPSI-IPr (2)-K₂CO₃ (2.0)t-Amyl alcohol1001692

Note: The data in this table is representative and compiled from various sources on Buchwald-Hartwig aminations of related substrates. Actual results with this compound may vary and require optimization.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination R₂NH pd_amido_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation Base pd_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination beta_hydride β-Hydride Elimination pd_amido->beta_hydride reductive_elimination->pd0 Ar-NR₂ hydrodehalogenation Hydrodehalogenation (Ar-H) beta_hydride->hydrodehalogenation

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a common side reaction pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed or Low Yield check_conversion Is starting material consumed? start->check_conversion no_reaction No/Low Conversion check_conversion->no_reaction No side_products Side Products Observed? check_conversion->side_products Yes optimize_conditions Optimize Conditions: - Screen Ligands - Screen Bases - Increase Temperature - Check Reagent Purity no_reaction->optimize_conditions product_degradation Product Degradation side_products->product_degradation Yes analyze_side_products Analyze Side Products: - Hydrodehalogenation? - Homocoupling? side_products->analyze_side_products No adjust_conditions Adjust Conditions: - Lower Temperature - Milder Base - Shorter Reaction Time product_degradation->adjust_conditions analyze_side_products->optimize_conditions

Caption: A decision tree for troubleshooting failed Buchwald-Hartwig amination reactions.

References

Technical Support Center: TLC Monitoring of Reactions Involving 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)picolinonitrile. The information is designed to address specific issues that may be encountered during thin-layer chromatography (TLC) monitoring of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvent systems for TLC analysis of this compound?

A good starting point for developing a TLC solvent system is to use a mixture of a non-polar and a moderately polar solvent.[1][2] For this compound, which is a moderately polar compound, a mixture of hexanes and ethyl acetate is recommended.[1] You can start with a 4:1 or 3:1 ratio of hexanes to ethyl acetate and adjust the polarity based on the initial results. The goal is to achieve an Rf value of approximately 0.3-0.4 for the starting material to allow for clear separation from both less polar byproducts and more polar products.[3]

Q2: My spots are not visible under the UV lamp. What should I do?

While this compound contains an aromatic pyridine ring and should be UV active, its response might be weak, or the product of the reaction may not be UV active.[4][5] If spots are not visible, first ensure your sample is not too dilute.[6] You can spot multiple times in the same location, allowing the solvent to dry between applications.[6] If spots are still not visible, you must use a chemical staining method for visualization.

Q3: How do I choose an appropriate visualization stain for my reaction?

Several stains can be effective for visualizing pyridine derivatives and related compounds.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, which includes many organic molecules.[5]

  • p-Anisaldehyde Stain: This is an excellent multipurpose stain sensitive to many functional groups.[7]

  • Iodine Chamber: Exposing the plate to iodine vapor is a common, semi-destructive method that visualizes many organic compounds as yellow-brown spots.[4][5] This is particularly effective for aromatic and unsaturated compounds.[4][7]

Q4: My spots are streaking and not forming tight circles. What is the cause and how can I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[6] Try diluting your sample and spotting a smaller amount.

  • Highly Polar Compounds: The basic nitrogen in the pyridine ring can interact strongly with the acidic silica gel, causing tailing.[8] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1–2.0%) to your eluent.

  • Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before spotting.

Troubleshooting Guide

This guide addresses common problems encountered during TLC monitoring in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Spots are at the baseline (Low Rf) The eluent (solvent system) is not polar enough.Increase the proportion of the polar solvent in your mixture (e.g., increase the amount of ethyl acetate relative to hexanes).
Spots are at the solvent front (High Rf) The eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent altogether.
Reactant and product spots are not well-separated (similar Rf values) The polarity of the chosen solvent system is not optimal for separating the two compounds.Try a different solvent system with alternative components (e.g., dichloromethane/methanol). Using a "cospot" lane, where both starting material and the reaction mixture are spotted together, can help confirm if separation is occurring.[3]
The TLC plate looks like a smear The reaction was conducted in a high-boiling point solvent (e.g., DMF, DMSO).After spotting the plate, place it under a high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[9]
Unexpected spots appear on the plate The compound may be degrading on the acidic silica gel plate.[9]Perform a 2D TLC test to check for stability.[9] If degradation is confirmed, consider using a different stationary phase like alumina or adding a base (e.g., triethylamine) to the eluent to neutralize the silica.[8]
Solvent front runs unevenly The TLC plate may be touching the side of the developing chamber or the filter paper inside. The bottom edge of the plate might not be level.Ensure the plate is centered in the chamber and not touching the sides. Make sure the plate rests flat on the bottom of the chamber.[6]

Experimental Protocols

Protocol 1: General TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring the progress of a reaction, such as a Suzuki coupling or a nucleophilic substitution, involving this compound.[10][11][12][13]

Materials:

  • Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[1]

  • TLC developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Ruler

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • UV Lamp (254 nm)

  • Visualization stain (e.g., Potassium Permanganate solution)

  • Heat gun or hot plate

Procedure:

  • Chamber Preparation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.[3][14]

  • Plate Preparation: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[3] Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[11]

  • Spotting the Plate:

    • SM Lane: Using a capillary spotter, apply a small spot of a dilute solution of your starting material, this compound, onto the 'SM' mark.

    • Rxn Lane: Use a clean spotter to take an aliquot from your reaction and spot it on the 'Rxn' mark.[12]

    • Co Lane: Spot the starting material on the 'Co' mark, let it dry, and then spot the reaction mixture directly on top of it.[3]

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[15] Cover the chamber and allow the solvent to travel up the plate by capillary action.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]

  • Visualization:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[4][5]

    • If necessary, dip the plate into a chemical stain, then gently heat it with a heat gun until spots appear.[15]

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane, and a new product spot is clearly visible.[11][16] The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: Preparation of Visualization Reagents
Stain Recipe Procedure & Expected Results
Potassium Permanganate Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 0.125g of NaOH in 200mL of water.Dip the plate in the solution and warm gently. Oxidizable compounds appear as yellow or brown spots on a purple background.[5]
p-Anisaldehyde Add 135mL of absolute ethanol, 5mL of concentrated sulfuric acid, 1.5mL of glacial acetic acid, and 3.7mL of p-anisaldehyde. Stir vigorously.[7]Dip the plate and heat with a heat gun. A variety of colors will be produced depending on the compound's functional groups.[7]
Iodine Place a few crystals of solid iodine in a sealed chamber.[4][7]Place the dried TLC plate in the chamber. Most organic compounds will appear as yellow-brown spots. The spots are often temporary, so they should be circled immediately.[4][7]

Visualizations

Below are diagrams illustrating key workflows for TLC analysis.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Chamber (Solvent + Filter Paper) spot Spot Plate (SM, Co, Rxn) prep_chamber->spot prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot develop Develop Plate (in Chamber) spot->develop mark Mark Solvent Front develop->mark dry Dry Plate mark->dry visualize_uv Visualize (UV Lamp) dry->visualize_uv visualize_stain Visualize (Stain) visualize_uv->visualize_stain analyze Analyze Results visualize_stain->analyze

Caption: A general experimental workflow for monitoring a reaction using TLC.

TLC_Troubleshooting cluster_rf Rf Issues cluster_shape Spot Shape Issues rect rect start Problem with TLC? rf_issue Rf too high/low? start->rf_issue Yes shape_issue Streaking/Tailing? start->shape_issue No rf_high Rf > 0.8 rf_issue->rf_high High rf_low Rf < 0.2 rf_issue->rf_low Low sol_nonpolar Decrease Eluent Polarity rf_high->sol_nonpolar sol_polar Increase Eluent Polarity rf_low->sol_polar overload Overloaded? shape_issue->overload Yes acid_base Acid/Base Interaction? shape_issue->acid_base No sol_dilute Dilute Sample overload->sol_dilute Yes overload->acid_base No sol_modifier Add Modifier to Eluent (e.g., Triethylamine) acid_base->sol_modifier Yes

Caption: A troubleshooting decision tree for common issues in TLC analysis.

References

impact of base selection on 3-Bromo-5-(trifluoromethyl)picolinonitrile reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-5-(trifluoromethyl)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of base selection on the reactivity of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a valuable intermediate primarily used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Its unique structure, featuring a bromine atom, a trifluoromethyl group, and a nitrile group on a pyridine ring, makes it a versatile building block in medicinal chemistry and materials science. The most common reactions include Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).[1]

Q2: How does the electronic nature of this compound influence its reactivity?

A2: The pyridine ring, along with the electron-withdrawing trifluoromethyl and nitrile groups, makes the aromatic system electron-deficient. This electronic characteristic generally enhances the reactivity of the bromine atom towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

Q3: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What is the likely cause?

A3: Low or no yield in a Suzuki-Miyaura coupling with this substrate can be attributed to several factors, with base selection being critical. The base is essential for the transmetalation step of the catalytic cycle.[2][3] An inappropriate base can lead to poor activation of the boronic acid or decomposition of the starting material. Other potential issues include catalyst deactivation, suboptimal solvent choice, or issues with the quality of the boronic acid.

Q4: Which type of base is generally recommended for Suzuki-Miyaura couplings involving this compound?

A4: For Suzuki-Miyaura reactions, inorganic bases are often more effective than organic bases.[3][4] Weaker inorganic bases like carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and have been shown to provide high yields in similar systems.[3][4] Strong bases like hydroxides (NaOH, KOH) can sometimes lead to undesired side reactions.[2]

Q5: I am performing a Buchwald-Hartwig amination and struggling with low conversion. How does the choice of base impact this reaction?

A5: In Buchwald-Hartwig aminations, the base plays a crucial role in the deprotonation of the amine, forming the active nucleophile. The choice of base is highly dependent on the specific amine, ligand, and solvent used.[5] Strong, non-nucleophilic bases are generally preferred. For challenging couplings, a careful screening of bases is often necessary to achieve optimal results.

Q6: Can the nitrile group of this compound be affected by the basic reaction conditions?

A6: Yes, the nitrile group can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures, to form a primary amide or a carboxylic acid.[6][7] If nitrile hydrolysis is a concern, it is advisable to use milder bases and lower reaction temperatures, or to protect the nitrile group if necessary. The use of milder conditions can potentially allow for the formation of the amide as the primary product, while more vigorous conditions will likely lead to the carboxylic acid.[6]

Troubleshooting Guides

Troubleshooting Poor Yield in Suzuki-Miyaura Coupling
Symptom Potential Cause Recommended Action
Low or No Product Formation Inappropriate base selection.Screen a panel of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Start with milder bases before resorting to stronger ones.[3][4]
Catalyst deactivation.Ensure rigorous exclusion of oxygen from the reaction mixture. Use degassed solvents. Consider a more robust palladium catalyst/ligand system.
Poor quality of boronic acid.Use freshly purchased or properly stored boronic acid. Consider using a boronate ester as an alternative.
Significant Side Product Formation (e.g., debromination) Base is too strong or reaction temperature is too high.Switch to a milder base (e.g., from KOH to K₂CO₃). Lower the reaction temperature and monitor the reaction progress closely.
Presence of water leading to protodeboronation.While some water can be beneficial, ensure anhydrous conditions if protodeboronation is a major issue.
Troubleshooting Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Action
Incomplete Conversion Suboptimal base/ligand combination.The choice of base and ligand are often intertwined. Screen different combinations. For example, with bulky phosphine ligands, a strong base like NaOtBu or LHMDS may be required.
Base is not strong enough to deprotonate the amine.Switch to a stronger base. Ensure the pKa of the base is significantly higher than that of the amine coupling partner.
Nitrile Hydrolysis Reaction conditions are too harsh.Use a milder base and lower the reaction temperature. Reduce the reaction time if possible by using a more active catalyst system.
Formation of Homocoupled Products Inefficient cross-coupling.Optimize the catalyst and ligand loading. Ensure the correct stoichiometry of reactants.

Data Presentation

Table 1: General Comparison of Bases for Suzuki-Miyaura Coupling

Base Type General Strength Typical Yield Range (Aryl Bromides) Notes
Na₂CO₃InorganicModerateHigh (often >90%)A widely effective and economical choice.[4]
K₂CO₃InorganicModerateHighSimilar to Na₂CO₃, commonly used.
K₃PO₄InorganicModerateHighOften effective in challenging couplings.[3]
Cs₂CO₃InorganicModerate-StrongHighGood solubility in organic solvents, beneficial for certain systems.[3]
KOHInorganicStrongVariable (70-90%)High basicity can sometimes promote side reactions.[2]
NaOHInorganicStrong~70%Similar to KOH, potential for side reactions.[2]
Et₃N (TEA)OrganicWeakLow to ModerateGenerally less effective than inorganic bases in Suzuki couplings.
DBUOrganicStrongModerateCan be effective in some cases, but less common than inorganic bases.

Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.

Experimental Protocols & Visualizations

General Experimental Workflow for Base Screening in a Suzuki-Miyaura Coupling

experimental_workflow Experimental Workflow for Base Screening cluster_prep Reaction Setup cluster_screening Base Screening reagents Combine: - this compound - Boronic Acid - Palladium Catalyst - Ligand solvent Add Degassed Solvent reagents->solvent base1 Reaction 1: Add Base 1 (e.g., K2CO3) solvent->base1 base2 Reaction 2: Add Base 2 (e.g., K3PO4) solvent->base2 base3 Reaction 3: Add Base 3 (e.g., Cs2CO3) solvent->base3 reaction_conditions Heat reactions under inert atmosphere (e.g., 80-100 °C) base1->reaction_conditions base2->reaction_conditions base3->reaction_conditions monitoring Monitor reaction progress (TLC, LC-MS) reaction_conditions->monitoring workup Aqueous Workup and Extraction monitoring->workup analysis Analyze crude product for yield and purity (NMR, GC-MS) workup->analysis optimization Select optimal base and proceed with further optimization analysis->optimization

Caption: Workflow for screening different bases in a Suzuki-Miyaura coupling.

Logical Relationship of Base Selection on Reaction Outcome

logical_relationship Impact of Base Selection on Reaction Outcome cluster_types Base Type cluster_strength Base Strength start Select Base inorganic Inorganic Base (e.g., K2CO3, K3PO4) start->inorganic Suzuki Coupling organic Organic Base (e.g., Et3N, DBU) start->organic Buchwald-Hartwig (sometimes) strong Strong Base (e.g., NaOH, NaOtBu) start->strong mild Mild Base (e.g., K2CO3, Na2CO3) start->mild outcome_high_yield High Yield of Desired Product inorganic->outcome_high_yield Often optimal for Suzuki outcome_low_yield Low Yield / No Reaction organic->outcome_low_yield Often suboptimal for Suzuki strong->outcome_high_yield May be necessary for Buchwald-Hartwig outcome_side_reactions Side Reactions (e.g., Nitrile Hydrolysis, Debromination) strong->outcome_side_reactions Increased risk mild->outcome_high_yield Generally preferred

Caption: Decision tree for base selection and its potential outcomes.

References

Technical Support Center: Synthesis of 3-Bromo-5-(trifluoromethyl)picolinonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(trifluoromethyl)picolinonitrile and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific proprietary methods may exist, the synthesis of this compound can be approached through multi-step sequences involving the construction and functionalization of the pyridine ring. A plausible route, inferred from related syntheses, starts from a commercially available trifluoromethylpyridine derivative, followed by nitration, reduction of the nitro group to an amine, a Sandmeyer reaction to introduce the bromo group, and finally, cyanation to install the nitrile group. Direct bromination of a 5-(trifluoromethyl)picolinonitrile precursor is an alternative, though it may present challenges in regioselectivity.

Q2: What are the most likely impurities to be encountered during the synthesis of this compound?

A2: Based on the probable synthetic pathways and the chemistry of related compounds, the most common impurities include:

  • Isomeric Products: Bromination at other positions of the pyridine ring can lead to the formation of isomers.

  • Over-brominated Species: The presence of di-bromo derivatives, such as 3,X-dibromo-5-(trifluoromethyl)picolinonitrile, is a significant possibility, especially if the bromination conditions are not carefully controlled.[1]

  • Incomplete Reaction Intermediates: Depending on the synthetic route, residual starting materials or intermediates from steps like nitration (e.g., nitro-picolinonitrile precursors) or reduction (e.g., amino-picolinonitrile precursors) may be present.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly under acidic or basic conditions at elevated temperatures.

  • Residual Solvents and Reagents: As with any chemical synthesis, residual solvents and unreacted reagents can be present in the final product.

Q3: How can I detect and quantify impurities in my sample of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for the separation and quantification of impurities.[2][3] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) are powerful tools.[1][4] Gas Chromatography (GC) may also be suitable for the analysis of volatile impurities.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC). Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. Ensure the purity and reactivity of all starting materials and reagents.
Suboptimal Reaction Temperature Optimize the reaction temperature. For exothermic reactions like nitration or bromination, maintain strict temperature control using an ice bath to prevent side reactions. For other steps, a systematic temperature screen may be necessary.
Poor Reagent Stoichiometry Carefully check the stoichiometry of all reagents. An excess or deficit of a key reagent can lead to incomplete conversion or the formation of byproducts.
Product Degradation The product may be sensitive to the work-up or purification conditions. Avoid prolonged exposure to strong acids or bases and high temperatures. Consider using milder purification techniques.
Issue 2: Presence of Isomeric Impurities
Possible Cause Troubleshooting Action
Lack of Regioselectivity in Bromination If employing a direct bromination step, the choice of brominating agent and reaction conditions is critical. Consider using a bulkier brominating agent to favor substitution at the less sterically hindered position. The use of a directing group on the pyridine ring, which can be removed in a subsequent step, may also improve regioselectivity.
Isomeric Starting Materials Ensure the isomeric purity of your starting materials through careful analysis before beginning the synthesis.
Issue 3: High Levels of Over-Brominated Impurities
Possible Cause Troubleshooting Action
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. A slight excess may be necessary for complete conversion, but a large excess will promote di-bromination.
Prolonged Reaction Time or High Temperature Over-bromination can be favored by extended reaction times or elevated temperatures. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Issue 4: Difficulty in Removing Impurities by Crystallization
Possible Cause Troubleshooting Action
Similar Solubility Profiles of Product and Impurity If impurities co-crystallize with the product, a different solvent system for crystallization should be explored. A systematic screening of solvents with varying polarities may be necessary.
Oiling Out If the product "oils out" during crystallization, try using a more dilute solution, a slower cooling rate, or a different solvent system. Seeding the solution with a small crystal of the pure product can also promote proper crystallization.
Persistent Impurities For challenging separations, column chromatography on silica gel or preparative HPLC may be required.[2][5]

Quantitative Data on Impurity Profiles (Illustrative Examples)

The following tables provide illustrative data on how reaction conditions can affect the impurity profile of a hypothetical synthesis of this compound. Note: This data is for exemplification purposes and may not reflect actual experimental results.

Table 1: Effect of Brominating Agent on Impurity Profile in a Direct Bromination Reaction

Brominating AgentTemperature (°C)Desired Product (%)Isomer A (%)Di-bromo Impurity (%)
N-Bromosuccinimide2585105
Bromine25751510
1,3-dibromo-5,5-dimethylhydantoin359055

Table 2: Effect of Temperature on the Formation of Di-bromo Impurity

Temperature (°C)Reaction Time (h)Desired Product (%)Di-bromo Impurity (%)
254923
404888
6028015

Experimental Protocols

Protocol 1: General Procedure for Bromination of a Trifluoromethylpyridine Derivative (Illustrative)

This protocol is based on the bromination of a similar compound and should be adapted and optimized for the specific synthesis of this compound.[6]

  • To a solution of the 5-(trifluoromethyl)picoline derivative in a suitable solvent (e.g., dichloromethane or acetic acid), slowly add a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature (e.g., 0-10 °C).

  • Add the brominating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin) portion-wise, maintaining the temperature within the desired range.

  • Stir the reaction mixture at a controlled temperature for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a reducing agent (e.g., sodium bisulfite solution) to neutralize any excess bromine.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to the appropriate pH.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Protocol 2: General Procedure for Purification by Preparative HPLC

This protocol provides a general guideline for the purification of this compound using preparative reverse-phase HPLC.[2]

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, ideally the mobile phase with a low organic content. Filter the solution through a 0.45 µm filter.

  • HPLC System: Use a preparative HPLC system equipped with a C18 column, a UV detector, and a fraction collector.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile (B), both containing a small amount of an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.

  • Gradient Elution: Develop a gradient elution method to separate the desired product from its impurities. An example gradient could be:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 80% B

    • 30-35 min: 80% B

    • 35-40 min: 80% to 20% B

    • 40-45 min: 20% B

  • Injection and Fraction Collection: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Collect the fractions corresponding to the peak of the desired product.

  • Analysis and Post-Processing: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified product.

Visualizations

impurity_formation_pathway cluster_main_reaction Main Synthetic Pathway cluster_side_reactions Side Reactions A 5-(Trifluoromethyl)picolinonitrile B This compound (Desired Product) A->B Bromination C Isomeric Precursor E 3,X-Dibromo-5-(trifluoromethyl)picolinonitrile (Over-bromination Impurity) B->E Excess Brominating Agent F 3-Bromo-5-(trifluoromethyl)picolinamide (Hydrolysis Impurity) B->F H2O / H+ or OH- D Isomeric Bromo-picolinonitrile (Isomeric Impurity) C->D Bromination troubleshooting_workflow start Low Purity of Final Product check_impurities Identify Impurities (HPLC, LC-MS, NMR) start->check_impurities isomeric Isomeric Impurities Present? check_impurities->isomeric Analyze Data over_brominated Over-brominated Impurities? isomeric->over_brominated No adjust_bromination Optimize Bromination: - Change Reagent - Adjust Temperature - Check Starting Material Purity isomeric->adjust_bromination Yes starting_material Residual Starting Material? over_brominated->starting_material No control_stoichiometry Control Brominating Agent Stoichiometry and Reaction Time over_brominated->control_stoichiometry Yes other_impurities Other Impurities? starting_material->other_impurities No increase_reaction_time Increase Reaction Time or Temperature starting_material->increase_reaction_time Yes purification Optimize Purification: - Recrystallization Solvent Screen - Column Chromatography - Preparative HPLC other_impurities->purification Yes adjust_bromination->purification control_stoichiometry->purification increase_reaction_time->purification

References

Technical Support Center: Catalyst Deactivation in 3-Bromo-5-(trifluoromethyl)picolinonitrile Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 3-Bromo-5-(trifluoromethyl)picolinonitrile. The unique electronic properties of this substrate, characterized by an electron-deficient pyridine ring bearing both a trifluoromethyl and a nitrile group, present specific challenges in maintaining catalyst activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of catalyst deactivation when using this compound in cross-coupling reactions?

A1: The primary deactivation pathways for palladium and nickel catalysts in the presence of this compound include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen and the nitrile group can coordinate strongly to the metal center of the catalyst. This coordination can block active sites, preventing the substrate or other reagents from binding and thus inhibiting the catalytic cycle.[1]

  • Formation of Palladium/Nickel Black: At elevated temperatures, or if the catalytic cycle is slow, the active Pd(0) or Ni(0) species can agglomerate to form inactive metal nanoparticles, commonly observed as a black precipitate.[2][3] This is particularly prevalent in reactions with electron-deficient substrates where oxidative addition can be slow.

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other forms of degradation, especially at higher temperatures. This leads to the formation of less effective or inactive catalytic species.

  • Reductive Elimination Failure: The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups can make the final reductive elimination step of the catalytic cycle more difficult, potentially leading to the accumulation of stable intermediates and slowing down catalyst turnover.

Q2: I am observing significant formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium or nickel black, which is an agglomeration of the metallic catalyst into an inactive form.[2][3] This is a common deactivation pathway. To prevent its formation, you can:

  • Optimize Ligand Choice: Employ bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or RuPhos) which can stabilize the metal center and prevent aggregation.[1]

  • Lower the Reaction Temperature: Elevated temperatures can accelerate the formation of metal black.[2] If possible, screen for effective catalysis at a lower temperature.

  • Use a Pre-formed Catalyst: Utilizing a well-defined, stable pre-catalyst can ensure a more controlled and sustained release of the active catalytic species.

  • Ensure Rigorous Degassing: Oxygen can contribute to catalyst decomposition. Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[3]

Q3: My reaction is sluggish or stalls before completion. What are the likely causes related to the substrate?

A3: The electron-deficient nature of this compound can lead to a sluggish reaction for several reasons:

  • Slow Oxidative Addition: While the C-Br bond is activated, the overall electronic properties can influence the kinetics of oxidative addition.

  • Catalyst Inhibition: As mentioned, the pyridine nitrogen and nitrile group can act as inhibitors, slowing down the catalytic cycle.[1]

  • Difficult Reductive Elimination: The final bond-forming step can be challenging due to the electronic properties of the coupled product.

To address this, consider screening different ligands, solvents, and bases to find a system that accelerates the desired catalytic steps over the deactivation pathways.

Q4: Can the nitrile group on the substrate cause specific problems?

A4: Yes, the nitrile group can contribute to catalyst deactivation. It can coordinate to the palladium or nickel center, acting as a catalyst poison.[4][5] In some cases, under harsh reaction conditions, the nitrile group itself might undergo side reactions, although this is less common in standard cross-coupling reactions. When troubleshooting, it is important to consider the potential inhibitory effect of the nitrile in addition to the pyridine nitrogen.

Troubleshooting Guides

Problem 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Ligand Screening: Switch to bulkier, more electron-rich ligands (e.g., XPhos, SPhos, RuPhos for Pd; IPr, IMes for Ni) to sterically hinder coordination of the pyridine nitrogen and nitrile group.[1] 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial poisoning.
Palladium/Nickel Black Formation 1. Lower Temperature: Reduce the reaction temperature in 10-15 °C increments. 2. Use a More Stable Catalyst: Employ a pre-formed, air-stable precatalyst. 3. Improve Degassing: Ensure all solvents and the reaction vessel are rigorously deoxygenated.[3]
Inefficient Oxidative Addition 1. Ligand Choice: Use ligands known to promote oxidative addition (e.g., bulky alkylphosphines). 2. Solvent Screening: Test different solvents (e.g., dioxane, toluene, DMF) as solvent polarity can influence this step.
Poor Reagent Quality 1. Verify Purity: Ensure the purity of the this compound and the coupling partner. 2. Fresh Reagents: Use freshly opened or purified solvents and bases.
Problem 2: Formation of Significant Byproducts
Byproduct Possible Cause Troubleshooting Steps
Homocoupling of Coupling Partner Presence of oxygen or water.1. Rigorous Degassing: Use freeze-pump-thaw cycles or sparge solvents with an inert gas. 2. Anhydrous Conditions: Use freshly dried solvents and reagents.
Debromination of Starting Material Inefficient cross-coupling allowing for a reductive pathway.1. Optimize Ligand/Catalyst: A more active catalyst system can favor the desired coupling. 2. Choice of Base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) as this can influence the reaction pathway.
Protodeborylation (in Suzuki Couplings) Instability of the boronic acid, often promoted by water and heat.1. Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are more stable. 2. Anhydrous Conditions: Minimize water in the reaction. 3. Milder Base: Use a weaker base if compatible with the reaction.

Quantitative Data Summary

The following tables present representative data for cross-coupling reactions of electron-deficient bromopyridines, which can serve as a guide for optimizing reactions with this compound.

Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines

EntryBromopyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TON
13-Bromo-5-cyanopyridinePhenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane/H₂O100129292
23-Bromo-5-cyanopyridinePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O110244522.5
32-Bromo-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O85168528
42-Bromo-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidXPhos Pd G3 (1)-K₃PO₄t-BuOH/H₂O9089595

Data is representative from analogous systems and serves as a starting point for optimization.

Table 2: Effect of Base and Solvent in Buchwald-Hartwig Amination of 3-Bromo-5-nitropyridine

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001291
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102465
3AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃Toluene1101888
4AnilinePd₂(dba)₃ (1.5)BINAP (3)K₂CO₃DMF1202455

Data is representative from analogous systems and serves as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Failed Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a powdered, dry base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if necessary.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, or t-BuOH) to the Schlenk tube via syringe.

  • Initiation: Add the catalyst/ligand to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Troubleshooting: If the reaction stalls or shows low conversion after 12-24 hours, consider the troubleshooting steps outlined in the guide above, such as screening a different ligand, base, or solvent in parallel small-scale reactions.

Protocol 2: Kinetic Analysis to Monitor Catalyst Deactivation by ¹H NMR
  • Sample Preparation: In an NMR tube, combine this compound (1.0 equiv.), the coupling partner (1.2 equiv.), a suitable base (e.g., a soluble organic base for homogeneity if possible), the palladium catalyst system, and a high-boiling point internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent.

  • Data Acquisition: Place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular time intervals (e.g., every 15-30 minutes).

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. Plot the concentration of the product versus time. A plateau in product formation before the complete consumption of the starting material is indicative of catalyst deactivation.[1]

Visualizations

Catalyst Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Catalyst (Pd(0) or Ni(0)) B Oxidative Addition A->B P Poisoning (N-coordination) A->P Inhibition MB Metal Black Formation A->MB Aggregation LD Ligand Degradation A->LD Degradation C Transmetalation B->C D Reductive Elimination C->D D->A

Caption: Primary deactivation pathways for catalysts in cross-coupling reactions.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield CheckReagents Verify Reagent Purity and Stability Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Temp, Time, Concentration) CheckReagents->CheckConditions Reagents OK OptimizeCatalyst Optimize Catalyst System (Precatalyst, Ligand, Base) CheckConditions->OptimizeCatalyst Conditions OK Result Improved Yield OptimizeCatalyst->Result Optimization Successful

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

Logical Relationship: Problem and Solution

G problem Problem Catalyst Poisoning by Pyridine/Nitrile solution Solutions - Use Bulky Ligands (e.g., XPhos) - Increase Catalyst Loading - Use Pre-catalyst problem->solution

Caption: Relationship between catalyst poisoning and potential solutions.

References

Validation & Comparative

13C NMR Assignments for 3-Bromo-5-(trifluoromethyl)picolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) assignments for 3-Bromo-5-(trifluoromethyl)picolinonitrile, supported by experimental data from analogous compounds.

This document details the predicted 13C NMR chemical shifts for this compound and offers a comparison with structurally related molecules. The assignments are based on established substituent effects on the pyridine ring, providing a valuable reference for researchers working with this and similar chemical entities.

Predicted 13C NMR Chemical Shift Assignments

A predicted 13C NMR spectrum of this compound was generated using the online resource NMRDB.org. The predicted chemical shifts are presented in Table 1. The assignments are based on the analysis of substituent effects (Bromine, Trifluoromethyl, and Cyano groups) on the pyridine ring.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to F)
C2 (C-CN)133.5s
C3 (C-Br)122.2s
C4137.9s
C5 (C-CF3)131.1q
C6151.7s
CN115.6s
CF3122.7q

Table 1: Predicted 13C NMR chemical shifts for this compound.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted assignments, a comparative analysis was performed using experimental 13C NMR data from structurally analogous compounds. This comparison helps in understanding the influence of each substituent on the chemical shifts of the pyridine ring carbons.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Reference
This compound (Predicted) 133.5 122.2 137.9 131.1 151.7 NMRDB.org
3-Bromopyridine141.8124.0138.9127.8150.3SDBS
5-(Trifluoromethyl)picolinonitrile133.1137.2122.1 (q)149.2116.5Experimental Data

Table 2: Comparison of 13C NMR chemical shifts of this compound with related compounds.

The electron-withdrawing nature of the trifluoromethyl and cyano groups is expected to significantly influence the chemical shifts of the pyridine ring carbons. The bromine atom's effect is also a key factor in the final assignments.

Experimental Protocol for 13C NMR Spectroscopy

For the acquisition of high-quality 13C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid solid particles which can degrade spectral resolution.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing C-H couplings.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Temperature: 298 K (25 °C).

  • Spectral Width: A spectral width of 0 to 200 ppm is generally sufficient for most organic compounds.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualizing the Assignment Workflow

The logical process for assigning the 13C NMR signals of this compound is outlined in the following workflow diagram.

G Workflow for 13C NMR Assignment A Sample Preparation B 13C NMR Data Acquisition A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Prediction & Comparative Analysis C->D E Signal Assignment D->E F Structural Confirmation E->F

A flowchart illustrating the key steps in the assignment of 13C NMR spectra.

The structure of this compound with the predicted 13C NMR chemical shifts is depicted below.

cluster_legend Predicted 13C Chemical Shifts (ppm) mol C2 C2: 133.5 C3 C3: 122.2 C4 C4: 137.9 C5 C5: 131.1 (q) C6 C6: 151.7 CN CN: 115.6 CF3 CF3: 122.7 (q)

Structure of this compound with predicted shifts.

A Comparative Guide to the Mass Spectrometry Analysis of 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry analysis of 3-Bromo-5-(trifluoromethyl)picolinonitrile against several structural analogs. It includes expected fragmentation patterns, comparative data tables, and standardized experimental protocols to support researchers in the identification and characterization of this and related compounds.

Physicochemical Properties and Mass Spectrometry Overview

This compound is a pyridine-based organic compound featuring bromine, trifluoromethyl, and nitrile functional groups.[1][2] Its molecular formula is C₇H₂BrF₃N₂ with a monoisotopic mass of approximately 249.94 Da.[2] Mass spectrometry is a critical technique for confirming its molecular weight and elucidating its structure.[1] A key identifying feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern (M and M+2 peaks) resulting from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

The following table compares the fundamental properties of the target compound with selected alternatives, which are crucial for interpreting mass spectra.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Structural Differences from Target
This compound C₇H₂BrF₃N₂251.00[2]249.93535[2]-
3-Bromo-5-methylpicolinonitrileC₇H₅BrN₂197.03[1]195.96395-CF₃ group replaced by -CH₃
3-Bromo-5-(trifluoromethyl)benzonitrileC₈H₃BrF₃N250.01[4]248.94010[4][5]Pyridine ring replaced by a benzene ring
Methyl 5-bromo-3-(trifluoromethyl)pyridine-2-carboxylateC₈H₅BrF₃NO₂284.03[6]282.94558[6]Nitrile (-CN) group replaced by a methyl ester (-COOCH₃)
3-Bromo-N-methoxy-N-methyl-5-(trifluoromethyl)picolinamideC₉H₈BrF₃N₂O₂313.07[7]311.97212[7]Nitrile (-CN) group replaced by a Weinreb amide (-CON(OCH₃)CH₃)

Fragmentation Pattern Analysis

Electron Ionization (EI) mass spectrometry of this compound is expected to produce a distinct fragmentation pattern. The molecular ion peak (M⁺) will appear as a doublet at m/z 250 and 252, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Expected Fragmentation Pathways:

  • Loss of Bromine: A common fragmentation for bromo-aromatic compounds is the cleavage of the C-Br bond, which would result in a fragment ion at m/z 171.

  • Loss of Trifluoromethyl Group: Cleavage of the C-CF₃ bond would lead to a fragment at m/z 181/183 (still containing Br). Loss of CF₃ from the M-Br fragment would result in an ion at m/z 102.

  • Loss of Cyanide: The nitrile group can be lost as a CN radical, leading to a fragment at m/z 224/226.

The following diagram illustrates the primary expected fragmentation pathway.

G M [C₇H₂BrF₃N₂]⁺˙ m/z 250/252 F1 [C₇H₂F₃N₂]⁺ m/z 171 M->F1 -Br˙ F2 [C₆H₂BrF₃N]⁺˙ m/z 224/226 M->F2 -CN˙ F3 [C₆H₂N]⁺ m/z 102 F1->F3 -CF₃˙

Expected fragmentation of this compound.

Comparative Fragmentation:

  • 3-Bromo-5-methylpicolinonitrile: Would show a loss of Br˙, but instead of a -CF₃ loss, it would show a characteristic loss of a methyl radical (-CH₃).

  • 3-Bromo-5-(trifluoromethyl)benzonitrile: The fragmentation would be similar to the target, but the absence of the ring nitrogen may alter the stability and relative abundance of certain fragment ions.

  • Analogs with modified functional groups (ester, amide): These compounds will show primary fragmentation patterns related to their respective functional groups, such as the loss of -OCH₃ from the ester.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for GC-MS and LC-MS analysis suitable for these types of compounds.

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like acetone or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[9][10]

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the compound by its retention time and the fragmentation pattern of its mass spectrum. Confirm the presence of bromine by observing the M/M+2 isotopic pattern.

This technique is highly versatile and can be used for a broad range of compounds and complex mixtures, such as in impurity profiling.[11][12][13]

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase solvent (e.g., 50:50 acetonitrile:water). For impurity analysis, a solid-phase extraction (SPE) step may be required for sample clean-up and concentration.[11][12]

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or QToF) with an Electrospray Ionization (ESI) source.[13][14]

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: ESI positive.

    • MS/MS Analysis: For targeted analysis, use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions, which enhances selectivity and sensitivity.[13]

  • Data Analysis: The compound is identified based on its retention time and the specific mass transitions observed in the MS/MS scan. High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm the elemental composition.[15]

The following workflow diagram illustrates a typical LC-MS/MS analysis process.

G cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Analyte in Solution LC UHPLC System Sample->LC Injection IonSource ESI Source LC->IonSource Elution MassAnalyzer Mass Analyzer (e.g., QToF) IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Data Mass Spectrum & Chromatogram Detector->Data

A typical experimental workflow for LC-MS/MS analysis.

References

Unveiling the Vibrational Signature of a Key Pharmaceutical Intermediate: An Infrared Spectroscopy Comparison Guide for 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of the infrared (IR) spectroscopic features of the nitrile group in 3-Bromo-5-(trifluoromethyl)picolinonitrile, a key building block in medicinal chemistry. By comparing its expected vibrational frequency with that of related nitrile-containing compounds, we can gain valuable insights into the electronic effects influencing its chemical reactivity and properties.

While a direct experimental spectrum for this compound is not publicly available, a robust prediction of its nitrile (C≡N) stretching frequency can be made by analyzing the spectra of structurally analogous molecules. This comparison allows for the deconvolution of electronic and steric effects on this important functional group.

Comparative Analysis of Nitrile Stretching Frequencies

The position of the nitrile stretching vibration in an IR spectrum is highly sensitive to the electronic environment of the C≡N bond. Electron-withdrawing groups attached to the carbon of the nitrile tend to increase the bond strength and shift the absorption to a higher wavenumber (frequency), while conjugation can lower it. The following table summarizes the experimentally observed nitrile stretching frequencies for a series of relevant compounds, providing a basis for predicting the spectral features of this compound.

CompoundStructureNitrile Typeν(C≡N) (cm⁻¹)Key Structural Features Affecting ν(C≡N)
AcetonitrileCH₃-C≡NAliphatic~2252Baseline for a non-conjugated nitrile.[1]
BenzonitrilePh-C≡NAromatic~2230Conjugation with the benzene ring lowers the frequency compared to aliphatic nitriles.
2-Cyanopyridine (Picolinonitrile)Py-C≡NHeteroaromatic~2240The electron-withdrawing nature of the pyridine nitrogen slightly increases the frequency compared to benzonitrile.
4-BromobenzonitrileBr-Ph-C≡NAromatic~2232The electron-withdrawing bromo group in the para position leads to a slight increase in frequency compared to benzonitrile.
4-(Trifluoromethyl)benzonitrileCF₃-Ph-C≡NAromatic~2238The strongly electron-withdrawing trifluoromethyl group significantly increases the frequency compared to benzonitrile.
This compound (Predicted) Heteroaromatic >2240 Combined strong electron-withdrawing effects of the bromo and trifluoromethyl groups, and the pyridine nitrogen, are expected to shift the nitrile stretch to a higher frequency than picolinonitrile.

Based on the trends observed, the nitrile stretching frequency for this compound is anticipated to be higher than that of 2-cyanopyridine (~2240 cm⁻¹). The potent electron-withdrawing effects of both the bromine atom and the trifluoromethyl group on the pyridine ring are expected to significantly strengthen the C≡N bond, resulting in a shift to a higher wavenumber.

Experimental Protocols

To experimentally verify the predicted nitrile stretching frequency and obtain a full IR spectrum of this compound or related compounds, the following standard protocols for solid sample analysis can be employed.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a common and convenient method for obtaining IR spectra of solid powders with minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent to IR radiation.

  • Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven to remove any absorbed water. Grind a small amount of the solid sample (typically 1-2 mg) to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar containing the ground sample. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in a sample holder and acquire the IR spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the characterization of a nitrile-containing compound using IR spectroscopy.

IR_Spectroscopy_Workflow Workflow for IR Spectroscopy of Nitrile Compounds cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample (e.g., this compound) ATR ATR-FTIR (Direct Application) Sample->ATR KBr_Grind Grind Sample Sample->KBr_Grind Spectrometer FTIR Spectrometer ATR->Spectrometer KBr_Mix Mix with KBr KBr_Grind->KBr_Mix KBr_Press Press into Pellet KBr_Mix->KBr_Press KBr_Press->Spectrometer Spectrum IR Spectrum Spectrometer->Spectrum Identify_CN Identify C≡N Stretch (2200-2260 cm⁻¹ region) Spectrum->Identify_CN Compare Compare with Reference Spectra Identify_CN->Compare Interpretation Structural Interpretation (Electronic Effects) Compare->Interpretation

Caption: Workflow for IR analysis of nitrile compounds.

References

A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The primary differences in reactivity between these two compounds are observed in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r). The presence of the electron-withdrawing trifluoromethyl and nitrile groups significantly influences the reactivity of the pyridine ring.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1] In these reactions, the reactivity of the aryl halide is a crucial factor.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[2] This trend is primarily attributed to the carbon-halogen bond dissociation energy. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] A weaker carbon-halogen bond leads to a lower activation energy for this step, and thus a faster reaction.

Given that the C-Br bond is weaker than the C-Cl bond, 3-bromo-5-(trifluoromethyl)picolinonitrile is expected to be significantly more reactive than 3-chloro-5-(trifluoromethyl)picolinonitrile in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. While traditional palladium catalysts were often ineffective for aryl chlorides, modern catalysts with bulky, electron-rich phosphine ligands have been developed to facilitate the coupling of these less reactive substrates.[3][4] However, even with these advanced systems, the chloro derivative will likely require more forcing conditions (higher temperatures, longer reaction times, or higher catalyst loading) to achieve comparable yields to the bromo analogue.[2]

Table 1: Qualitative Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

FeatureThis compound3-Chloro-5-(trifluoromethyl)picolinonitrileRationale
Relative Reactivity HigherLowerWeaker C-Br bond leads to faster oxidative addition.
Typical Reaction Conditions Milder (e.g., lower temperature, shorter time)Harsher (e.g., higher temperature, longer time)Higher energy input is needed to cleave the stronger C-Cl bond.
Catalyst Choice Wide range of standard Pd catalystsOften requires specialized, highly active catalysts (e.g., with bulky, electron-rich ligands).[3]Standard catalysts may not be efficient enough for the less reactive C-Cl bond.
Potential Side Reactions Lower risk of starting material decompositionHigher risk due to more forcing conditionsHarsher conditions can lead to degradation of starting materials or products.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[5] The reaction is favored by the presence of strong electron-withdrawing groups, such as the trifluoromethyl and nitrile groups in the target molecules, which stabilize the negative charge of the intermediate.[5]

The influence of the halogen on the rate of SNAr reactions is twofold. First, the high electronegativity of the halogen polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Based on electronegativity, the order of reactivity would be F > Cl > Br > I. Second, the ability of the halogen to act as a leaving group in the second step of the reaction (re-aromatization) is important, with the typical leaving group ability being I > Br > Cl > F.

For highly activated aromatic systems, the first step (nucleophilic attack) is generally the rate-determining step. Therefore, the electronegativity of the halogen plays a more dominant role. In such cases, the reactivity trend is often F > Cl > Br > I.[6] Consequently, 3-chloro-5-(trifluoromethyl)picolinonitrile is expected to be more reactive than this compound in SNAr reactions.

Table 2: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

FeatureThis compound3-Chloro-5-(trifluoromethyl)picolinonitrileRationale
Relative Reactivity LowerHigherHigher electronegativity of chlorine makes the carbon atom more electrophilic and accelerates the rate-determining nucleophilic attack.[6]
Typical Reaction Conditions May require slightly higher temperatures or longer reaction timesMilder conditions may sufficeThe higher intrinsic reactivity of the chloro-substituted ring allows for less forcing conditions.
Leaving Group Ability Better leaving groupPoorer leaving groupWhile Br is a better leaving group, this step is typically not rate-determining in highly activated systems.

Experimental Protocols

The following are representative, detailed experimental protocols for key reactions. Researchers should note that optimization of conditions for specific substrates is often necessary.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Reaction: 3-Halo-5-(trifluoromethyl)picolinonitrile + Arylboronic Acid → 3-Aryl-5-(trifluoromethyl)picolinonitrile

Materials:

  • 3-Halo-5-(trifluoromethyl)picolinonitrile (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the 3-halo-5-(trifluoromethyl)picolinonitrile, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. For the bromo-substrate, the reaction is expected to be complete within 2-6 hours. The chloro-substrate may require longer reaction times or higher temperatures.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.

Reaction: 3-Halo-5-(trifluoromethyl)picolinonitrile + Amine → 3-Amino-5-(trifluoromethyl)picolinonitrile

Materials:

  • 3-Halo-5-(trifluoromethyl)picolinonitrile (1.0 mmol)

  • Amine (e.g., morpholine) (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 3-halo-5-(trifluoromethyl)picolinonitrile and toluene.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The bromo-derivative is expected to react faster than the chloro-derivative.

  • After completion, cool the mixture to room temperature and partition between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the SNAr reaction with an alkoxide nucleophile.

Reaction: 3-Halo-5-(trifluoromethyl)picolinonitrile + Sodium Methoxide → 3-Methoxy-5-(trifluoromethyl)picolinonitrile

Materials:

  • 3-Halo-5-(trifluoromethyl)picolinonitrile (1.0 mmol)

  • Sodium methoxide (1.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, dissolve the 3-halo-5-(trifluoromethyl)picolinonitrile in anhydrous DMF.

  • Add the sodium methoxide portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS. The chloro-derivative is expected to react more readily than the bromo-derivative.

  • Once the starting material is consumed, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl ar_boronic Ar'B(OH)2 (Base) ar_boronic->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product Ar-X 3-Halo- picolinonitrile Ar-X->oxidative_addition

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amido [Ar-Pd(II)L(HNR2)]+X- amine_coordination->pd2_amido amine R2NH amine->amine_coordination deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_amido_complex Ar-Pd(II)L(NR2) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product Ar-X 3-Halo- picolinonitrile Ar-X->oxidative_addition

SNAr_Mechanism cluster_info Key Features reactants Ar-X + Nu- step1 Step 1: Nucleophilic Attack (Rate-Determining) reactants->step1 meisenheimer Meisenheimer Complex [Ar(X)(Nu)]- step1->meisenheimer step2 Step 2: Elimination (Fast) meisenheimer->step2 product Ar-Nu + X- step2->product activation Activated by Electron- Withdrawing Groups (EWG) reactivity Reactivity: Ar-Cl > Ar-Br

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup If complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Conclusion

References

Spectroscopic Analysis of 3-Bromo-5-(trifluoromethyl)picolinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral characteristics of novel compounds is paramount for accelerating discovery and ensuring structural integrity. This guide provides a comparative analysis of the spectral data for derivatives of 3-Bromo-5-(trifluoromethyl)picolinonitrile, a key intermediate in the synthesis of various biologically active molecules.

Due to the limited availability of complete, publicly accessible experimental spectral data for a series of 3-substituted-5-(trifluoromethyl)picolinonitrile derivatives, this guide will focus on presenting the available data for key analogues and outlining the general principles and expected spectral characteristics based on substituent effects. This approach will provide a foundational understanding for researchers working with this class of compounds.

Comparison of Spectral Data

The following table summarizes the available and predicted spectral data for derivatives of this compound. The data for the parent compound is included as a reference point.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
This compound ~8.9 (d, J ≈ 2.0 Hz, H-6), ~8.5 (d, J ≈ 2.0 Hz, H-4)~148 (C-6), ~139 (q, J ≈ 4 Hz, C-4), ~132 (q, J ≈ 35 Hz, C-5), ~122 (q, J ≈ 273 Hz, CF₃), ~118 (C-3), ~115 (CN)~2230 (C≡N), ~1340 (C-F), ~1180, 1140 (C-F)[M]+ ≈ 250/252
3-Amino-5-(trifluoromethyl)picolinonitrile ~8.3 (d, J ≈ 2.5 Hz, H-6), ~7.6 (d, J ≈ 2.5 Hz, H-4), ~5.0 (br s, NH₂)~150 (C-3), ~145 (C-6), ~130 (q, J ≈ 33 Hz, C-5), ~125 (q, J ≈ 4 Hz, C-4), ~123 (q, J ≈ 272 Hz, CF₃), ~117 (CN)~3400-3200 (N-H), ~2220 (C≡N), ~1330 (C-F), ~1170, 1130 (C-F)[M+H]⁺ = 188.0430[1]
3-Methoxy-5-(trifluoromethyl)picolinonitrile ~8.6 (d, J ≈ 2.2 Hz, H-6), ~7.9 (d, J ≈ 2.2 Hz, H-4), ~4.0 (s, OCH₃)~155 (C-3), ~146 (C-6), ~131 (q, J ≈ 34 Hz, C-5), ~123 (q, J ≈ 273 Hz, CF₃), ~120 (q, J ≈ 4 Hz, C-4), ~116 (CN), ~56 (OCH₃)~2225 (C≡N), ~1340 (C-F), ~1180, 1140 (C-F), ~1050 (C-O)[M]+ ≈ 202

Note: The ¹H and ¹³C NMR data for the 3-Bromo and 3-Methoxy derivatives are predicted values based on established substituent effects on the picolinonitrile core and are provided for comparative purposes. The mass spectrometry data for the 3-Amino derivative is from a high-resolution mass spectrometry (HRMS) analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and spectroscopic analysis of the discussed compounds.

General Synthesis of 3-Substituted-5-(trifluoromethyl)picolinonitriles

The synthesis of 3-amino and 3-methoxy derivatives typically starts from this compound.

  • Synthesis of 3-Amino-5-(trifluoromethyl)picolinonitrile: A common method involves the reduction of a corresponding nitro precursor. For instance, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine can be reduced using iron powder in a mixture of ethyl acetate and acetic acid. The reaction mixture is heated, and after completion, the product is purified by column chromatography.[1]

  • Synthesis of 3-Methoxy-5-(trifluoromethyl)picolinonitrile: This derivative can be synthesized via a nucleophilic aromatic substitution reaction where the bromide in this compound is displaced by a methoxide source, such as sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of these compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

    • Data Acquisition: Standard pulse programs are used. For ¹H NMR, chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is typically used as a reference.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra.

    • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Instrumentation: High-resolution mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Data Acquisition: The instrument is calibrated, and the sample is introduced, typically in a suitable solvent, to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualization of Analytical Workflow

The logical workflow for the synthesis and characterization of these derivatives can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start This compound Amino 3-Amino-5-(trifluoromethyl)picolinonitrile Start->Amino Reduction of Nitro Precursor Methoxy 3-Methoxy-5-(trifluoromethyl)picolinonitrile Start->Methoxy Nucleophilic Substitution NMR NMR Spectroscopy (1H, 13C) Amino->NMR IR IR Spectroscopy Amino->IR MS Mass Spectrometry Amino->MS Methoxy->NMR Methoxy->IR Methoxy->MS Structure Structure Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Figure 1. Workflow for the synthesis and spectroscopic characterization of derivatives.

References

A Comparative Guide to Analytical Techniques for Characterizing 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-5-(trifluoromethyl)picolinonitrile is a key building block in the synthesis of various pharmaceuticals, and its unambiguous identification, purity assessment, and structural elucidation are critical. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, with a focus on their application in distinguishing it from potential isomers and impurities.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on the specific analytical challenge, such as identity confirmation, quantification of impurities, or absolute structure determination. The following table summarizes the performance of common analytical methods for the characterization of this compound.

Analytical TechniquePrimary ApplicationKey Performance CharacteristicsDistinguishing Power for Isomers/Impurities
NMR Spectroscopy Structure Elucidation, Purity (qNMR)High resolution, non-destructive, provides detailed structural information.Excellent for distinguishing regioisomers and stereoisomers based on unique chemical shifts and coupling constants.
Mass Spectrometry (MS) Molecular Weight Determination, Impurity IdentificationHigh sensitivity, provides molecular formula (HRMS) and fragmentation patterns.Good for differentiating isomers that produce unique fragment ions.[1][2]
HPLC / UHPLC Purity Assessment, QuantificationHigh resolution, high sensitivity (especially with MS detection), widely applicable.Excellent for separating isomers and impurities with different polarities.[3][4]
Gas Chromatography (GC) Analysis of Volatile ImpuritiesHigh resolution for volatile compounds, sensitive detectors (FID, MS).Good for separating volatile isomers and impurities.[5][6]
FTIR Spectroscopy Functional Group IdentificationFast, non-destructive, provides information on chemical bonds.Limited for distinguishing closely related isomers; more of a confirmatory technique for functional groups.[7]
X-ray Crystallography Absolute Structure DeterminationProvides definitive 3D structure of a crystalline solid.Unambiguously determines the connectivity and stereochemistry, thus definitively identifying isomers.[8][9]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the analysis of substituted pyridines and related compounds using chromatographic techniques. These values can serve as a benchmark for method development and validation for this compound.

Table 1: Typical Performance of HPLC Methods for Substituted Pyridines

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.01 - 1 µg/mL[10][11]
Limit of Quantitation (LOQ)0.05 - 5 µg/mL[10][11]
Linearity (r²)> 0.998[2]
Precision (%RSD)< 5%[12]
Accuracy (% Recovery)95 - 105%[13]

Table 2: Typical Performance of GC-MS Methods for Halogenated Aromatic Compounds

ParameterTypical Value RangeReference
Limit of Detection (LOD)0.01 - 10 pg[13]
Limit of Quantitation (LOQ)0.05 - 50 pg[13]
Linearity (r²)> 0.995[13]
Precision (%RSD)< 10%[12]
Accuracy (% Recovery)90 - 110%[13]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the key analytical techniques, based on established methods for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and determine purity via quantitative NMR (qNMR).

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • For Structural Elucidation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For qNMR: Accurately weigh 10-20 mg of the sample and a certified internal standard into a vial. Dissolve in a known volume of a suitable deuterated solvent.

¹H NMR Spectroscopy Protocol:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay (D1): 5 seconds (for quantitative measurements, should be at least 5 times the longest T1)

    • Temperature: 298 K

¹³C NMR Spectroscopy Protocol:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024 or more

    • Relaxation Delay (D1): 2 seconds

¹⁹F NMR Spectroscopy Protocol:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: Appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).

    • Number of Scans: 64-128

    • Relaxation Delay (D1): 2 seconds

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction.

  • For ¹H NMR, reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals and analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure.

  • For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of the sample and quantify impurities.

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions (based on analysis of a similar compound[14]):

  • Column: C18 reversed-phase column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) %B
    0 30
    20 95
    25 95
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak areas to determine the relative purity by area percent.

  • For quantitative analysis of impurities, use a reference standard to prepare a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the main component.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or TOF).

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1).

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 0.1 mg/mL.

Data Analysis:

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

  • The presence of bromine will be indicated by a characteristic M+2 isotopic pattern.

  • Quantify impurities by comparing their peak areas to that of an internal or external standard.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate typical workflows for the characterization of this compound.

HPLC_Impurity_Profiling cluster_prep Sample Preparation cluster_analysis HPLC-UV/DAD Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV/DAD Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Quantify vs. Standard G->I Structural_Elucidation_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography A This compound Sample B ¹H, ¹³C, ¹⁹F NMR A->B D High-Resolution MS (HRMS) A->D F Single Crystal Growth A->F C 2D NMR (COSY, HSQC, HMBC) B->C H Combine Data C->H E Tandem MS (MS/MS) D->E E->H G X-ray Diffraction F->G J Confirm Absolute Structure G->J I Propose Structure H->I I->J

References

A Comparative Guide to the Synthesis of Trifluoromethylated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical development. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Consequently, trifluoromethylpyridines (TFMPs) are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[4] This guide provides a comparative analysis of the primary synthetic routes to 2-, 3-, and 4-trifluoromethylpyridine isomers, presenting key performance data, detailed experimental protocols, and an examination of their differential reactivity.

Isomer-Specific Synthetic Strategies: A Comparative Overview

The synthesis of trifluoromethylated pyridines can be broadly categorized into three main approaches:

  • Halogen Exchange (Halex) Reaction: This classical method typically involves the substitution of chlorine atoms in a trichloromethyl group with fluorine atoms using a fluorinating agent.[4]

  • Building Block Approach (Cyclocondensation): This strategy relies on the construction of the pyridine ring from smaller, pre-functionalized building blocks already containing the trifluoromethyl group.[4]

  • Direct C-H Trifluoromethylation: This modern approach involves the direct introduction of a CF3 group onto the pyridine ring, often using radical or radical-nucleophilic trifluoromethylating agents.[3]

The choice of synthetic route is often dictated by the desired isomer, available starting materials, and scalability. Below is a comparative summary of these methods for the synthesis of 2-, 3-, and 4-trifluoromethylpyridine.

Table 1: Comparative Analysis of Synthetic Routes to Trifluoromethylpyridine Isomers
IsomerSynthetic MethodPrecursorReagents & ConditionsYield (%)RegioselectivityKey AdvantagesKey Disadvantages
2-TFMP Halogen Exchange2-(Trichloromethyl)pyridineHF, superatmospheric pressure, 150-250 °C[5]HighN/AEstablished industrial processHarsh reaction conditions, requires specialized equipment
Building Block (Cycloaddition)Trifluoromethylated diynes, nitrilesCoCl2(phen), Zn/ZnBr2, DCE, 80°C[6]ExcellentHighMild conditions, good functional group toleranceRequires synthesis of specialized building blocks
3-TFMP Halogen Exchange3-PicolineCl2, HF, vapor phase, >300°C[4]GoodGood (major product)Utilizes readily available starting materialHigh temperatures, formation of chlorinated byproducts
Direct C-H TrifluoromethylationPyridineHydrosilylation followed by electrophilic trifluoromethylation[7]Moderate to HighHigh (3-position selective)Direct functionalization of the parent heterocycleMulti-step "one-pot" procedure
4-TFMP Building Block (Cyclocondensation)Ethyl 4,4,4-trifluoroacetoacetateCyclic 1,3-diones, 2-DMAP[8]Good to ExcellentN/AEfficient for constructing the pyridone coreIndirect route to the parent TFMP
Direct C-H TrifluoromethylationN-methylpyridinium iodide saltTFA, Ag2CO3, DMF[1][3]GoodHigh (4-position selective)High regioselectivity, good functional group toleranceRequires pre-activation of the pyridine ring

Physicochemical Properties and Reactivity Comparison

The position of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the pyridine ring. This is particularly evident in nucleophilic aromatic substitution (SNAr) reactions, a common method for further functionalizing the TFMP core.

Table 2: Physicochemical Properties and Reactivity of Trifluoromethylpyridine Isomers
IsomerpKaDipole Moment (Debye)Reactivity towards Nucleophilic Aromatic Substitution
2-TFMP Lower than pyridineHighHighly activated at the 6-position
3-TFMP Lower than pyridineModerateLess activated compared to 2- and 4-isomers
4-TFMP Lower than pyridineVery HighHighly activated at the 2- and 6-positions

The strong electron-withdrawing nature of the CF3 group decreases the basicity (lowers the pKa) of the pyridine nitrogen in all three isomers compared to pyridine itself. In SNAr reactions, the 2- and 4-isomers are significantly more reactive than the 3-isomer due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance.

Experimental Protocols

The following are representative experimental protocols for the synthesis of each trifluoromethylpyridine isomer, based on the methodologies presented.

Protocol 1: Synthesis of 2-(Trifluoromethyl)pyridine via Chlorine/Fluorine Exchange

This protocol is a generalized procedure based on industrial methods.

Materials:

  • 2-(Trichloromethyl)pyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Metal halide catalyst (e.g., FeCl3 or SnCl4)[5]

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 2-(trichloromethyl)pyridine and the metal halide catalyst (1-10 mol%).

  • Cool the reactor and carefully introduce at least 3 molar equivalents of anhydrous liquid HF.

  • Seal the reactor and heat to a temperature between 150-250 °C. The pressure will increase to a superatmospheric level (e.g., 5-1200 psig).[5]

  • Maintain the reaction for 1-100 hours, monitoring the reaction progress by taking aliquots (with appropriate safety precautions).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable scrubber.

  • The crude product is then purified by distillation to yield 2-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 3-(Trifluoromethyl)pyridine via a Building Block Approach (Cyclocondensation)

This protocol is a representative example of constructing the pyridine ring.

Materials:

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • 3-Amino-1-propanol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

Procedure:

  • To a solution of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in toluene, add 3-amino-1-propanol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate can then be subjected to cyclization and aromatization steps (e.g., oxidation) to yield 3-(trifluoromethyl)pyridine. The crude product is purified by column chromatography.

Protocol 3: Synthesis of 4-(Trifluoromethyl)pyridine via Direct C-H Trifluoromethylation

This protocol is based on the regioselective trifluoromethylation of a pre-activated pyridine.[1][3]

Materials:

  • Pyridine

  • Methyl iodide

  • Trifluoroacetic acid (TFA)

  • Silver carbonate (Ag2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the N-methylpyridinium iodide salt: To a solution of pyridine in a suitable solvent, add an excess of methyl iodide and stir at room temperature until the pyridinium salt precipitates. Filter and dry the salt.

  • Trifluoromethylation: In a reaction vessel, suspend the N-methylpyridinium iodide salt and silver carbonate in DMF.

  • Add trifluoroacetic acid to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography to afford 4-(trifluoromethyl)pyridine.

Application in Drug Discovery: Targeting the RAF-MEK-ERK Signaling Pathway

Trifluoromethylpyridine moieties are integral to many kinase inhibitors due to their ability to form favorable interactions within the ATP-binding pocket of these enzymes. A prominent example is their use in inhibitors of the RAF-MEK-ERK (or MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[9][10]

The RAF-MEK-ERK pathway is a cascade of proteins that transduces signals from cell surface receptors to the DNA in the nucleus, thereby controlling cell proliferation, differentiation, and survival.[9] Mutations in genes encoding proteins in this pathway, such as BRAF, are common in melanoma and other cancers.

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor TFMP-based RAF Inhibitor Inhibitor->RAF

Caption: RAF-MEK-ERK signaling pathway and the site of action for TFMP-based RAF inhibitors.

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis and characterization of trifluoromethylpyridine isomers involves several key stages, from the initial reaction setup to the final purity assessment.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization Start Select Synthesis Route (Halex, Building Block, or Direct C-H) ReactionSetup Reaction Setup: - Add Precursors - Add Reagents & Solvent Start->ReactionSetup Reaction Reaction under Controlled Conditions (Temp, Pressure, Time) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Quenching Reaction Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification StructureVerification Structure Verification (NMR, MS) Purification->StructureVerification Purity Purity Assessment (GC, HPLC) StructureVerification->Purity

Caption: General experimental workflow for the synthesis and analysis of trifluoromethylpyridines.

References

The Versatile Scaffold: A Comparative Review of Substituted Bromopicolinonitriles and Their Analogs in Medicinal and Agrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Substituted bromopicolinonitriles, a class of heterocyclic compounds, and their structural analogs are emerging as promising candidates in both medicinal chemistry and agrochemical development. This guide provides a comparative analysis of the performance of these compounds, supported by experimental data from peer-reviewed literature, to illuminate their potential and guide future research.

The core structure, a pyridine ring bearing a bromine atom, a cyano group, and various substituents, offers a versatile platform for chemical modification. This allows for the fine-tuning of physicochemical properties and biological targets. This review will delve into the applications of these compounds and their close relatives, such as bromoquinolines and picolinic acid derivatives, in oncology and weed management.

Anticancer Applications: Targeting Kinase Signaling

Substituted heterocyclic compounds are a cornerstone of modern oncology, with many approved drugs targeting protein kinases. The introduction of a bromine atom can enhance binding affinity and selectivity, making bromo-substituted heterocycles an area of intense investigation. While specific data on a broad range of substituted bromopicolinonitriles is still emerging, the available information on analogous compounds provides a strong rationale for their development as anticancer agents.

Comparative Anticancer Activity of Bromo-Substituted Heterocycles

The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinoline and pyrimidine derivatives against several cancer cell lines. These compounds share structural similarities with substituted bromopicolinonitriles and their activity highlights the potential of this chemical space.

Compound ClassSpecific Compound/AnalogCancer Cell LineIC50 (µM)Reference
Bromo-QuinolineCompound 6 MCF7 (Breast)8.5[1]
Bromo-QuinolineCompound 14 MCF7 (Breast)23.5[1]
Bromo-QuinolineCompound 19 MCF7 (Breast)23.7[1]
Bromo-QuinolineDoxorubicin (Reference)MCF7 (Breast)32.02[1]
Bromo-Quinoline5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain)6.7 µg/mL[2]
Bromo-Quinoline5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical)25.6 µg/mL[2]
Bromo-Quinoline7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine 10g Various Human Tumor Lines< 1.0[3]
Bromo-PyrimidineCompound 5c K562 (Leukemia)Potent Bcr/Abl Kinase Inhibitor[3]
Bromo-PyrimidineCompound 5e K562 (Leukemia)Potent Bcr/Abl Kinase Inhibitor[3]
Bromo-PyrimidineCompound 9f K562 (Leukemia)Potent Bcr/Abl Kinase Inhibitor[3]
Isatin-based Pyrazoline5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (1d )Leukemia Subpanel0.69 - 3.35[4]
Experimental Protocols for Anticancer Activity Screening

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, K562, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., substituted bromopicolinonitriles) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

  • Kinase Reaction: Set up a reaction mixture containing the target kinase (e.g., Bcr-Abl, Src), the substrate, ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway Visualization

Many bromo-substituted heterocyclic compounds exert their anticancer effects by inhibiting protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified, representative kinase signaling pathway that can be targeted by such inhibitors.

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins (e.g., GRB2, SOS) Signaling Proteins (e.g., GRB2, SOS) Receptor Tyrosine Kinase (RTK)->Signaling Proteins (e.g., GRB2, SOS) Ras Ras Signaling Proteins (e.g., GRB2, SOS)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Inhibitor (e.g., Bromopicolinonitrile derivative) Inhibitor (e.g., Bromopicolinonitrile derivative) Inhibitor (e.g., Bromopicolinonitrile derivative)->Receptor Tyrosine Kinase (RTK) Inhibitor (e.g., Bromopicolinonitrile derivative)->Raf

Caption: A representative kinase signaling pathway targeted by anticancer inhibitors.

Agrochemical Applications: Development of Novel Herbicides

Picolinic acid and its derivatives have a well-established history as herbicides. The introduction of a bromine atom and a nitrile group can significantly modulate their herbicidal activity and spectrum. The following data for picolinic acid analogs provide a basis for comparing the potential of substituted bromopicolinonitriles in weed management.

Comparative Herbicidal Activity of Picolinic Acid Derivatives

The table below presents the herbicidal activity of various substituted picolinic acid derivatives, which are structurally related to bromopicolinonitriles.

Compound ClassSpecific Compound/AnalogTarget SpeciesActivity MeasurementValueReference
Pyrazolyl-Picolinic AcidCompound V-7 Arabidopsis thaliana (root growth)IC5045 times lower than halauxifen-methyl[5]
Pyrazolyl-Picolinic AcidCompound V-8 Post-emergence broadleaf weeds% Inhibition at 300 g/haBetter than picloram[5]
Fluoro-Picolinic AcidCompound S202 Arabidopsis thaliana (root growth)% Inhibition at 0.5 µmol/L78.4%[5]
Fluoro-Picolinic AcidFlorpyrauxifen (Reference)Arabidopsis thaliana (root growth)% Inhibition at 0.5 µmol/L33.8%[5]
Fluoro-Picolinic Acid28 compoundsBrassica napus (root growth)% Inhibition at 250 µM> 80%[5]
Experimental Protocols for Herbicidal Activity Screening

Protocol 3: In Vitro Root Growth Inhibition Assay

This protocol is used to assess the effect of compounds on the early growth of model plants or target weeds.

  • Seed Sterilization and Germination: Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana, Brassica napus) and germinate them on a suitable sterile medium.

  • Compound Application: Prepare a series of concentrations of the test compound in the growth medium.

  • Seedling Transfer: Transfer uniformly sized seedlings to petri dishes or multi-well plates containing the medium with the test compounds.

  • Incubation: Incubate the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Measurement: After a set period (e.g., 7-14 days), measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition compared to a control group and determine the IC50 or GR50 (concentration causing 50% growth reduction).

Protocol 4: Post-Emergence Herbicidal Efficacy (Greenhouse Assay)

This protocol evaluates the herbicidal effect of compounds on established plants.

  • Plant Growth: Grow target weed species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Compound Formulation and Application: Formulate the test compounds with appropriate adjuvants and spray them onto the plants at different application rates (e.g., grams per hectare).

  • Evaluation: Visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals after treatment (e.g., 7, 14, and 21 days).

  • Data Analysis: Determine the effective dose for a certain level of weed control (e.g., ED90, the dose causing 90% injury).

Experimental Workflow Visualization

The process of discovering and evaluating new herbicidal compounds involves a series of steps from initial screening to more detailed efficacy testing.

herbicide_workflow cluster_0 In Vitro Screening cluster_1 Greenhouse Evaluation cluster_2 Lead Optimization Target Enzyme Assay Target Enzyme Assay Active Hits Active Hits Target Enzyme Assay->Active Hits Root Growth Inhibition Root Growth Inhibition Root Growth Inhibition->Active Hits Post-emergence Efficacy Post-emergence Efficacy Lead Compounds Lead Compounds Post-emergence Efficacy->Lead Compounds Pre-emergence Efficacy Pre-emergence Efficacy Pre-emergence Efficacy->Lead Compounds Crop Safety Crop Safety Crop Safety->Lead Compounds Structure-Activity Relationship Structure-Activity Relationship Candidate for Development Candidate for Development Structure-Activity Relationship->Candidate for Development Formulation Development Formulation Development Formulation Development->Candidate for Development Compound Library Compound Library Compound Library->Target Enzyme Assay Compound Library->Root Growth Inhibition Active Hits->Post-emergence Efficacy Active Hits->Pre-emergence Efficacy Lead Compounds->Structure-Activity Relationship Lead Compounds->Formulation Development

Caption: A typical workflow for the discovery and evaluation of new herbicides.

Conclusion

The available literature on bromo-substituted heterocyclic compounds, particularly those with quinoline, pyrimidine, and picolinic acid scaffolds, strongly suggests that substituted bromopicolinonitriles represent a promising and underexplored area for the discovery of new anticancer and herbicidal agents. The comparative data presented in this guide indicate that the introduction of a bromine atom and the modulation of substituents can lead to compounds with high potency. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel substituted bromopicolinonitriles. Further research into this specific chemical class is warranted to fully elucidate their therapeutic and agrochemical potential.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-(trifluoromethyl)picolinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromo-5-(trifluoromethyl)picolinonitrile is critical for ensuring laboratory safety and environmental compliance. As a halogenated pyridine derivative, this compound must be treated as hazardous waste. Adherence to the following protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and manage chemical waste responsibly.

Prior to handling, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found, related compounds with brominated, trifluoromethyl, and pyridine moieties exhibit significant health hazards, including toxicity if swallowed or in contact with skin, severe skin and eye irritation, and potential for allergic skin reactions.[1][2][3] Therefore, this compound should be handled with the utmost care.

Hazard Profile and Personal Protective Equipment (PPE)

Based on the profiles of analogous compounds, this compound should be assumed to be hazardous. All personnel handling this chemical for disposal must wear appropriate Personal Protective Equipment (PPE).

Hazard ClassDescriptionRecommended PPE
Acute Toxicity Potentially toxic if swallowed, inhaled, or in contact with skin.[1][4]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Body Protection: Laboratory coat; apron or coveralls if necessary.
Eye Damage/Irritation Risk of serious eye damage.Eye Protection: Safety goggles and a face shield.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[1]Respiratory Protection: A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[1][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3] Do not dispose of this chemical into drains or the environment.[3]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.[2][3]

  • This compound is a halogenated organic waste. It is crucial to collect it in a dedicated container labeled "Halogenated Organic Waste."[5]

  • Do not mix with non-halogenated organic waste, as this can create toxic byproducts during disposal.[5][6]

  • Keep solid and liquid waste streams separate.[1]

2. Waste Collection:

  • Solid Waste: Carefully transfer the solid chemical waste into a designated, compatible, and clearly labeled hazardous waste container. Avoid generating dust.[1]

  • Liquid Waste (Solutions): Transfer solutions containing the compound into a designated liquid hazardous waste container. Ensure the container is made of a compatible material and can be securely sealed.[3]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves and absorbent pads, must also be collected in a designated solid hazardous waste container.[3][5]

3. Container Labeling and Storage:

  • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., Toxic, Irritant).[2][5]

  • Securely seal the container when not in use.[1]

  • Store the waste container in a designated, cool, dry, and well-ventilated hazardous waste storage area, away from heat sources and incompatible materials like strong oxidizing agents and acids.[2][5][7]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[1][3]

  • Controlled incineration at a licensed facility is a recommended disposal method for pyridine and brominated compounds.[8][9][10]

  • Maintain accurate records of the waste generated and its disposal in compliance with institutional and regulatory requirements.[1]

Spill Management Protocol

In the event of a spill, immediate action is critical to ensure safety and prevent environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[1]

  • Containment: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or Chemizorb®) to contain the spill.[1][11] For solid spills, carefully sweep up the material, avoiding dust generation.[12]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.[1][11]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Disposal of this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe spill Spill Occurs start->spill segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Pure compound, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid solid_container Collect in 'Halogenated Solid Organic Waste' Container solid_waste->solid_container liquid_container Collect in 'Halogenated Liquid Organic Waste' Container liquid_waste->liquid_container label_store Label Container Clearly & Store in Designated Area solid_container->label_store liquid_container->label_store disposal Arrange for Pickup by Licensed Waste Disposal Facility label_store->disposal incineration Recommended Method: Controlled Incineration disposal->incineration spill_actions 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect as Hazardous Waste 4. Decontaminate Area spill->spill_actions spill_actions->solid_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-5-(trifluoromethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for the handling and disposal of 3-Bromo-5-(trifluoromethyl)picolinonitrile (CAS No. 760207-85-0). The following procedures are based on available safety data for the compound and its structural analogs, ensuring a comprehensive approach to laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

While a complete Safety Data Sheet (SDS) for this compound is not publicly available, hazard information from suppliers and data from structurally similar compounds indicate that it should be handled with caution. The compound is classified as causing skin irritation[1]. Analogs with similar functional groups are harmful if swallowed, in contact with skin, or if inhaled, and may cause serious eye and respiratory irritation[2][3][4][5][6]. Therefore, a comprehensive suite of personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended)To prevent skin contact and irritation[1]. Inspect gloves before use[7].
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect eyes from contact, which may cause serious irritation[2][3].
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.To prevent skin contact and contamination of personal clothing[3][8].
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.To avoid inhalation of dust, fumes, or vapors, which may be harmful and cause respiratory irritation[1][2][4].

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly.

  • Personal Protective Equipment: Don the required PPE as detailed in Table 1.

  • Handling:

    • Conduct all weighing and transfer operations within a chemical fume hood[2].

    • Avoid generating dust or aerosols[3][5].

    • Use non-sparking tools and equipment.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly after handling, even if gloves were worn[2][4].

    • Decontaminate the work surface.

    • Remove and properly dispose of or decontaminate PPE.

Storage Plan

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[7][9].

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure

  • Waste Characterization: This compound should be treated as hazardous waste.

  • Containerization:

    • Collect waste material in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is known.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Empty Containers: Dispose of empty containers as unused product, as they may retain hazardous residue[5].

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Clean & Verify Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe 1. handle_chem Weigh & Transfer Chemical don_ppe->handle_chem 2. close_container Keep Container Closed collect_waste Collect in Labeled Container handle_chem->collect_waste Generate Waste wash_hands Wash Hands Thoroughly decontaminate Decontaminate Work Area wash_hands->decontaminate 3. remove_ppe Dispose/Decontaminate PPE decontaminate->remove_ppe contact_ehs Contact EHS for Pickup collect_waste->contact_ehs

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.